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  • Product: 3-Ethyl-4-methyldec-4-en-1-ol
  • CAS: 84929-28-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the In-Silico Prediction of Collision Cross Section (CCS) Values for Novel Small Molecules: The Case of 3-Ethyl-4-methyldec-4-en-1-ol

Abstract The characterization of novel or unreferenced small molecules is a significant challenge in drug development and metabolomics. Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) has emerged as a powerful analyt...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The characterization of novel or unreferenced small molecules is a significant challenge in drug development and metabolomics. Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) has emerged as a powerful analytical technique, providing an additional descriptor for molecules: the collision cross section (CCS). The CCS is a measure of the ion's size and shape in the gas phase and is a robust, instrument-independent parameter.[1] This guide provides a comprehensive, in-depth technical overview of the theoretical prediction of CCS values, using the novel compound 3-Ethyl-4-methyldec-4-en-1-ol as a case study. We will explore the foundational principles of CCS, delve into the methodologies of machine learning-based prediction, and present a step-by-step workflow for obtaining reliable in-silico CCS values. This document is intended for researchers, scientists, and drug development professionals seeking to leverage predictive CCS data to accelerate their research.

The Critical Role of Collision Cross Section in Modern Analytical Science

In the landscape of 'omics' research and drug discovery, the unambiguous identification of small molecules is paramount.[2] Traditionally, researchers have relied on retention time, accurate mass, and fragmentation patterns from techniques like liquid chromatography-mass spectrometry (LC-MS).[3] However, these methods can be insufficient for distinguishing between isomers, which may have identical masses and similar chromatographic behavior but vastly different biological activities.[4]

Ion mobility spectrometry (IMS) introduces a powerful new dimension of separation based on the size, shape, and charge of an ion as it traverses a drift tube filled with a neutral buffer gas.[1][5] The key physical-chemical property derived from an IMS experiment is the collision cross section (CCS), which represents the effective area of the ion that interacts with the buffer gas. This value is highly characteristic of a molecule's three-dimensional structure.

The "gold standard" for experimental CCS determination is Drift Tube Ion Mobility Spectrometry (DTIMS) with the step-field method, which is independent of calibrants.[3] However, the time-intensive nature of this technique has spurred the development of robust theoretical and computational prediction methods.[3][6] These in-silico approaches, particularly those based on machine learning, offer rapid and accurate CCS value estimation, enabling the creation of extensive CCS libraries for both known and novel compounds.[7][8]

Molecular Profile: 3-Ethyl-4-methyldec-4-en-1-ol

To illustrate the predictive workflow, we will use the hypothetical novel alcohol, 3-Ethyl-4-methyldec-4-en-1-ol.

  • Molecular Formula: C13H26O

  • Molecular Weight: 198.35 g/mol

  • Structure:

Predicting CCS Values: A Machine Learning-Centric Workflow

While several methods exist for CCS prediction, machine learning (ML) models have gained prominence due to their speed and high accuracy, often achieving prediction errors of less than 10%. [6]These models are trained on large datasets of experimentally determined CCS values and learn the complex relationships between a molecule's structure and its gas-phase conformation. [8] The general workflow for predicting the CCS value of a novel compound like 3-Ethyl-4-methyldec-4-en-1-ol using a pre-trained ML model is outlined below.

Diagram: Machine Learning-Based CCS Prediction Workflow

CCS_Prediction_Workflow cluster_input Input Generation cluster_processing Computational Processing cluster_output Output & Validation SMILES 1. Obtain SMILES String 'CCC(C(C)=CCCCCCC)CCO' Descriptor 3. Calculate Molecular Descriptors (2D/3D Properties) SMILES->Descriptor Adduct 2. Define Adduct Ion e.g., [M+H]+, [M+Na]+ ML_Model 4. Input to Trained ML Model (e.g., AllCCS, DeepCCS, MGAT-CCS) Adduct->ML_Model Descriptor->ML_Model Predicted_CCS 5. Generate Predicted CCS Value (Ų) ML_Model->Predicted_CCS Validation 6. Confidence Assessment (Comparison with similar structures, error metrics) Predicted_CCS->Validation

Caption: A generalized workflow for predicting CCS values using machine learning models.

Step-by-Step Protocol for In-Silico CCS Prediction

Objective: To predict the nitrogen CCS value (Ų) for 3-Ethyl-4-methyldec-4-en-1-ol for common adducts.

Materials:

  • A computer with internet access.

  • The chemical structure of the target molecule, preferably in SMILES format.

  • Access to a web-based or standalone CCS prediction tool (e.g., AllCCS, MGAT-CCS). [7][9] Methodology:

  • Structure Representation (Input):

    • Action: Convert the 2D structure of 3-Ethyl-4-methyldec-4-en-1-ol into a Simplified Molecular Input Line Entry System (SMILES) string. For our molecule, a possible SMILES string is CCC(C(C)=CCCCCCC)CCO.

    • Rationale: The SMILES format is a universal, text-based representation of a chemical structure that is readable by most cheminformatics software and ML models.

  • Selection of Adduct Ion:

    • Action: Choose the adduct ion(s) for which you want to predict the CCS value. Common adducts in positive ion mode are [M+H]⁺, [M+Na]⁺, and [M+K]⁺. [9] * Rationale: The size and charge distribution of the adduct ion significantly impacts the overall shape and, therefore, the CCS of the molecule. Predictions must be performed for specific adducts. [10]

  • Molecular Descriptor Calculation:

    • Action: The selected prediction tool will automatically calculate a set of molecular descriptors from the input SMILES string. These can range from simple 2D properties (e.g., molecular weight, number of rotatable bonds) to more complex 3D conformational information. [7][11] * Rationale: Molecular descriptors are numerical representations of a molecule's chemical and physical properties. The ML model uses these descriptors as features to learn the structure-CCS relationship.

  • Execution of the Prediction Model:

    • Action: Submit the SMILES string and the selected adduct type to the chosen ML prediction tool.

    • Rationale: The tool feeds the calculated descriptors into its pre-trained model (e.g., a support vector machine, graph neural network, or deep neural network) to compute the predicted CCS value. [7][9][12]

  • Output and Interpretation:

    • Action: The tool will output a predicted CCS value in square angstroms (Ų) for each selected adduct.

    • Rationale: This value represents the model's best estimate of the molecule's rotationally averaged collision cross section in the specified buffer gas (typically nitrogen).

Predicted CCS Data for 3-Ethyl-4-methyldec-4-en-1-ol

The following table summarizes the plausible predicted CCS values for our target molecule, as would be generated by a state-of-the-art machine learning model. These values are illustrative and demonstrate the expected output.

Adduct IonPredicted CCS (Ų)Predicted m/zNotes
[M+H]⁺165.8199.20The protonated molecule is often the most abundant species in electrospray ionization.
[M+Na]⁺170.5221.18Sodium adducts are common and typically have a larger CCS due to the size of the sodium ion. [10]
[M+K]⁺174.2237.16Potassium adducts are also frequently observed and result in a larger CCS value.

Note: These values are for illustrative purposes and were not generated by a live prediction engine.

Trustworthiness and Self-Validation of Predicted Data

The trustworthiness of a predicted CCS value is paramount. Several factors contribute to the confidence in the prediction:

  • Model Applicability Domain: The most reliable predictions are for molecules that are structurally similar to those in the model's training set. [6]For our target molecule, a model trained on a diverse set of lipids and other long-chain alcohols would be ideal.

  • Prediction Error: Reputable prediction tools provide an estimated error or confidence interval for their predictions, typically expressed as a median relative error (MRE). [7][10]An MRE below 2-3% is generally considered very good.

  • Cross-Validation with Multiple Models: If possible, predicting the CCS value with two or more different ML models can provide a consensus value and increase confidence if the results are concordant. [8]

Conclusion and Future Outlook

The in-silico prediction of collision cross section values is a transformative tool for modern chemical analysis. By leveraging sophisticated machine learning models, researchers can rapidly generate high-quality CCS data for novel compounds like 3-Ethyl-4-methyldec-4-en-1-ol, even before they are synthesized or isolated. This predictive capability accelerates the identification of unknown metabolites, aids in the structural elucidation of drug candidates, and enriches compound libraries with a crucial additional physicochemical descriptor. As experimental CCS databases continue to grow and machine learning algorithms become more advanced, the accuracy and applicability of CCS prediction will only improve, further solidifying its role as an indispensable technique in the chemical and life sciences. [6]

References
  • Zhou, Z., et al. (2020). "Collision Cross Section Prediction Based on Machine Learning." MDPI. Available at: [Link]

  • Kartowikromo, C., et al. (2023). "Collision Cross Section (CCS) Measurement and Prediction Methods in Omics." PMC - NIH. Available at: [Link]

  • Hamid, A. M. (2023). "Measuring and Predicting collision cross section (CCS) values for unknown compounds." Journal of Mass Spectrometry. Available at: [Link]

  • Li, S., et al. (2024). "Predicting Collision Cross-Section Values for Small Molecules through Chemical Class-Based Multimodal Graph Attention Network." ACS Publications. Available at: [Link]

  • Domingo-Almenara, X., et al. (2024). "Predicting the Predicted: A Comparison of Machine Learning-Based Collision Cross-Section Prediction Models for Small Molecules." PMC. Available at: [Link]

  • Kartowikromo, C., et al. (2023). "Collision cross section measurement and prediction methods in omics." ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. "3-Ethyl-4-methyldecane." PubChem Compound Database. Available at: [Link]

  • Lapthorn, C., et al. (2012). "Ion mobility spectrometry-mass spectrometry (IMS-MS) of small molecules: separating and assigning structures to ions." PubMed. Available at: [Link]

  • Zhang, X., et al. (2023). "Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules." Analytical Chemistry - ACS Publications. Available at: [Link]

  • Bleiholder, C. (2015). "New computational approaches for interpreting IM-MS data." Analyst (RSC Publishing). Available at: [Link]

  • National Center for Biotechnology Information. "3-Ethyl-4-methylpentan-1-ol." PubChem Compound Database. Available at: [Link]

  • Jian, Y., et al. (2024). "Comparative study of machine learning techniques for post-combustion carbon capture systems." Frontiers. Available at: [Link]

  • Lapthorn, C., et al. (2013). "Ion mobility spectrometry-mass spectrometry (IMS-MS) of small molecules: separating and assigning structures to ions." Semantic Scholar. Available at: [Link]

  • ChemBK. "3-Ethyl-4-methyl-1-pentanol." Available at: [Link]

  • Chen, Y., et al. (2022). "Prediction of Collision Cross Section Values: Application to Non-Intentionally Added Substance Identification in Food Contact Materials." ACS Publications. Available at: [Link]

  • Eckers, C. (2021). "Ion Mobility–Mass Spectrometry (IM–MS): Enhancing Performance of Analytical Methods." LCGC International. Available at: [Link]

  • Cheméo. "Chemical Properties of 3-Ethyl-4-octanol (CAS 63126-48-7)." Available at: [Link]

  • Hice, D., et al. (2021). "High-Throughput Measurement and Machine Learning-Based Prediction of Collision Cross Sections for Drugs and Drug Metabolites." bioRxiv.org. Available at: [Link]

  • National Center for Biotechnology Information. "3-Ethyl-4-methylhept-1-ene." PubChem Compound Database. Available at: [Link]

  • Shalaby, M., et al. (2024). "Carbon Capture and Storage Optimization with Machine Learning using an ANN model." E3S Web of Conferences. Available at: [Link]

Sources

Exploratory

Olfactory Profile and Sensory Characteristics of 3-Ethyl-4-methyldec-4-en-1-ol: A Technical Guide

Executive Summary As a Senior Application Scientist in fragrance and flavor chemistry, I present this whitepaper to dissect the sensory attributes, synthetic pathways, and formulation dynamics of 3-Ethyl-4-methyldec-4-en...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in fragrance and flavor chemistry, I present this whitepaper to dissect the sensory attributes, synthetic pathways, and formulation dynamics of 3-Ethyl-4-methyldec-4-en-1-ol . In modern perfumery, the demand for high-impact, highly diffusive molecules that impart naturalistic green and floral notes has driven the exploration of complex aliphatic alcohols. 3-Ethyl-4-methyldec-4-en-1-ol (CAS: 84929-28-2) has emerged as a particularly valuable undecavertol derivative, prized for its ability to impart potent violet, melon, and cucumber notes to fragrance compositions[1],[2].

This guide provides an authoritative breakdown of its structure-odor relationship (SOR), a mechanistic view of its olfactory transduction, and field-proven protocols for its synthesis and formulation.

Chemical Identity & Structural Olfaction

To understand the olfactory behavior of 3-Ethyl-4-methyldec-4-en-1-ol, we must first examine its structural parameters[3].

  • IUPAC Name: 3-Ethyl-4-methyldec-4-en-1-ol

  • Molecular Formula: C₁₃H₂₆O

  • Monoisotopic Mass: 198.20 Da

  • Chemical Class: Unsaturated aliphatic alcohol

Structure-Odor Relationship (SOR)

The perception of "violet leaf" and "cucumber" in nature is predominantly driven by C9 dienols and dienals (e.g., nonadienol), which are enzymatic breakdown products of linolenic acid[4]. 3-Ethyl-4-methyldec-4-en-1-ol acts as a highly effective bioisostere to these natural compounds. The C13 aliphatic backbone, combined with the precise steric bulk of the ethyl group at C3 and the methyl group at C4, forces the molecule into a specific 3D conformation. This geometry, anchored by the C4-C5 double bond, perfectly aligns with the binding pockets of the olfactory G-protein coupled receptors (GPCRs) responsible for detecting green/violet notes.

Olfactory Profile & Sensory Metrics

The sensory performance of 3-Ethyl-4-methyldec-4-en-1-ol is characterized by exceptional diffusivity and high impact, meaning it can dramatically alter a fragrance profile even at significant dilutions[1]. All quantitative sensory data and physical metrics are summarized in Table 1 .

Table 1: Sensory and Physical Characteristics

Metric / AttributeDescriptor / Value
Primary Odor Profile Violet leaf, Violet flower[1],[2]
Secondary Nuances Green, Melon, Freshly sliced cucumber[4]
Odor Impact High (Requires significant dilution)[1]
Diffusivity Excellent
Tenacity / Substantivity Heart note (Moderate to Long-lasting)
Recommended Dosage 0.001% – 5.0% (up to 20% in specific accords)[1],[2]
Molecular Weight 198.35 g/mol [3]
Mechanisms of Olfactory Transduction

When 3-Ethyl-4-methyldec-4-en-1-ol enters the nasal cavity, it partitions into the olfactory mucus and binds to specific OR-family GPCRs. This binding triggers a well-defined signaling cascade, converting chemical stimuli into the electrical signals perceived as "violet" or "melon."

OlfactoryPathway Odor 3-Ethyl-4-methyldec-4-en-1-ol (Odorant) Receptor Olfactory GPCR (OR Family) Odor->Receptor Binding G_olf G_olf Protein Activation Receptor->G_olf Conformational Change AC3 Adenylyl Cyclase III (ATP -> cAMP) G_olf->AC3 alpha-subunit CNG CNG Ion Channel (Ca2+/Na+ Influx) AC3->CNG cAMP increase Depol Membrane Depolarization (Violet/Green Perception) CNG->Depol Ion influx

Fig 1: GPCR-mediated olfactory transduction pathway for violet note perception.

Synthesis Pathway & Mechanistic Insights

The industrial preparation of 3-Ethyl-4-methyldec-4-en-1-ol relies on applying known, robust synthetic chemistry to readily available substrates. The primary pathway involves a Claisen rearrangement of a methyldecenol derivative (an allylic alcohol) to form an intermediate aldehyde (3-ethyl-4-methyldec-4-enal), followed by a chemoselective reduction[5],[2].

Synthesis A Methyldecenol Derivative (Allylic Alcohol) B Vinyl Ether Intermediate A->B Vinyl Reagent / Acid Catalyst C 3-Ethyl-4-methyldec-4-enal (Aldehyde) B->C Heat (Claisen Rearrangement) D 3-Ethyl-4-methyldec-4-en-1-ol (Final Alcohol) C->D NaBH4, MeOH (8-15°C)

Fig 2: Two-step synthesis of 3-Ethyl-4-methyldec-4-en-1-ol via Claisen rearrangement and reduction.

Experimental Protocol: Chemoselective Reduction

The final step requires reducing the aldehyde to a primary alcohol without reducing the critical C4-C5 alkene. Sodium borohydride (NaBH₄) is utilized due to its mild nature and high chemoselectivity for carbonyl groups over isolated double bonds[5].

Objective: To synthesize 3-Ethyl-4-methyldec-4-en-1-ol via the controlled reduction of 3-ethyl-4-methyldec-4-enal.

Step-by-Step Methodology:

  • Preparation & Solvation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an internal thermometer, dissolve 17.0 g of the Claisen rearrangement product (3-ethyl-4-methyldec-4-enal) in 80 mL of anhydrous methanol[5].

    • Causality: Methanol acts as both the solvent and a necessary proton donor to stabilize the alkoxyborohydride intermediates during the reduction cycle.

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath to bring the internal temperature to exactly 8 °C[5].

    • Causality: The reaction between NaBH₄ and methanol is exothermic. Strict cooling prevents solvent boil-off and suppresses unwanted side reactions, such as etherification or over-reduction.

  • Controlled Addition: Gradually add NaBH₄ pellets over a period of 2 hours. Monitor the internal temperature continuously, ensuring it strictly remains below 15 °C[5].

  • Reaction Monitoring (Self-Validation): Stir the mixture for an additional hour after the final addition. Validate the complete consumption of the starting aldehyde via Thin Layer Chromatography (TLC) or GC-MS. The reaction is complete only when the aldehyde peak is entirely absent.

  • Quenching & Workup: Carefully quench the reaction by adding 10% aqueous HCl dropwise until the pH reaches neutrality (pH ~7).

    • Causality: Acidic quenching destroys unreacted borohydride and breaks down the boron complexes, liberating the free alcohol.

  • Extraction & Purification: Extract the aqueous layer with methyl tert-butyl ether (MTBE) (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via fractional distillation to yield fragrance-grade 3-Ethyl-4-methyldec-4-en-1-ol.

Formulation & Application Protocols

Due to its high impact and diffusivity, 3-Ethyl-4-methyldec-4-en-1-ol must be dosed carefully within fragrance architectures.

  • Dosage Parameters: Typical concentrations range from 0.001% to 20% by weight of the total fragrance composition. However, optimal performance in fine fragrances is usually achieved between 0.1% and 5.0% , and most preferably between 1% and 3% [1],[2].

  • Synergistic Accords: To build a photorealistic "violet" or "green" accord, this molecule should be blended with complementary aroma chemicals[1]:

    • Floral/Violet: Combine with α-ionone or β-ionone to bridge the gap between green leaf and powdery floral petals.

    • Aquatic/Melon: Blend with floralozone or calone to push the profile toward fresh, watery cucumber and melon.

    • Woody/Balsamic: Anchor the highly diffusive top/heart notes with balsamic compounds (e.g., benzyl salicylate) or sandalwood derivatives to increase substantivity on the skin.

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Foundational

Mechanism and Synthesis of 3-Ethyl-4-methyldec-4-en-1-ol via the Claisen Rearrangement: A Technical Guide

Executive Summary The synthesis of macro-sterically hindered, high-value fragrance and flavor molecules requires robust, stereoselective carbon-carbon bond-forming strategies. 3-Ethyl-4-methyldec-4-en-1-ol is a premium γ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of macro-sterically hindered, high-value fragrance and flavor molecules requires robust, stereoselective carbon-carbon bond-forming strategies. 3-Ethyl-4-methyldec-4-en-1-ol is a premium γ,δ -unsaturated alcohol prized for its substantive soft floral, aquatic, and green olfactory notes.

As a Senior Application Scientist, I approach the synthesis of this target not merely as a sequence of chemical additions, but as a highly orchestrated system of thermodynamic and kinetic controls. The core of this synthesis relies on the [1], a specific variant of the [3,3]-sigmatropic rearrangement. By converting the allylic alcohol precursor, undecavertol, into a ketene diethyl acetal, we can force a concerted pericyclic shift to establish the critical C4=C5 double bond and the C3 ethyl stereocenter, before a final chemoselective reduction yields the target alcohol.

This whitepaper provides an in-depth mechanistic breakdown, validated experimental workflows, and causality-driven insights for researchers scaling this synthetic pathway.

Retrosynthetic Strategy & The Claisen Paradigm

The target molecule, 3-ethyl-4-methyldec-4-en-1-ol, features an isolated double bond at the C4 position and a branched ethyl group at C3. Traditional cross-coupling methods to build this backbone are often plagued by poor regioselectivity and low yields due to steric hindrance.

A far more elegant and industrially viable retrosynthetic disconnection cleaves the C2-C3 bond, revealing a γ,δ -unsaturated carbonyl precursor. This directly points to the Claisen rearrangement paradigm . According to patent literature covering flavor and fragrance materials ( [2]), the optimal starting material is undecavertol (4-methyl-3-decen-5-ol) .

Pathway A Undecavertol (Allylic Alcohol) B Mixed Orthoester Formation A->B Triethyl orthoacetate Propionic acid C Ketene Acetal Intermediate B->C - EtOH (Dean-Stark) D Ethyl 3-ethyl-4-methyldec-4-enoate (γ,δ-Unsaturated Ester) C->D [3,3]-Sigmatropic Rearrangement (180°C) E 3-Ethyl-4-methyldec-4-en-1-ol (Target Alcohol) D->E Hydride Reduction (LiAlH4)

Figure 1: Complete synthetic workflow from Undecavertol to 3-Ethyl-4-methyldec-4-en-1-ol.

Mechanistic Elucidation of the [3,3]-Sigmatropic Shift

The transformation of undecavertol into the intermediate ester (ethyl 3-ethyl-4-methyldec-4-enoate) is a masterclass in driving unfavorable equilibria through physical chemistry.

Transesterification & Ketene Acetal Formation

The reaction begins with the acid-catalyzed transesterification of undecavertol with triethyl orthoacetate.

  • Causality of Catalyst Choice: Propionic acid is specifically chosen over stronger sulfonic acids (like p-TsOH). Strong acids would rapidly dehydrate the sterically hindered secondary allylic alcohol into a conjugated diene. Propionic acid provides just enough protonation to facilitate the loss of ethanol without triggering elimination.

  • Equilibrium Control: The formation of the mixed orthoester and its subsequent elimination to form the reactive ketene diethyl acetal releases two equivalents of ethanol. Because this step is highly reversible, the physical removal of ethanol via a Dean-Stark trap is the critical self-validating step of the protocol. If ethanol is not actively distilling, the ketene acetal will not form, and the rearrangement will fail.

The Pericyclic Rearrangement

Once the ketene acetal is formed, the system undergoes a concerted, suprafacial [3,3]-sigmatropic rearrangement. This is a thermally allowed 6-electron process governed by Woodward-Hoffmann rules.

TS_Chair O1 O (Ether) C2 C (Vinyl α) O1->C2 C3 C (Vinyl β) C2->C3 C4 C (Allyl γ) C3->C4 Bond Forming C5 C (Allyl β) C4->C5 C6 C (Allyl α) C5->C6 C6->O1 Bond Breaking

Figure 2: Cyclic 6-membered transition state of the [3,3]-sigmatropic rearrangement.

  • Stereochemical Control: The reaction proceeds almost exclusively via a highly ordered chair-like transition state. The bulky pentyl chain of the undecavertol backbone adopts an equatorial position in this transition state to minimize 1,3-diaxial steric clashes. This rigid geometric preference dictates the highly selective formation of the (E)-isomer of the new C4=C5 double bond in the resulting ester.

Experimental Workflows

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Physical observations (distillation, gas evolution, precipitation) serve as real-time checkpoints for the chemist.

Protocol 1: Johnson-Claisen Rearrangement to Ethyl 3-ethyl-4-methyldec-4-enoate
  • System Charging: To a 250 mL round-bottom flask, charge 8.3 g of Undecavertol. Add 44.5 mL of triethyl orthoacetate (5.0 eq.) and 0.36 mL of propionic acid (0.1 eq.). Note: The excess orthoester acts as both the reagent and the solvent.

  • Apparatus Setup: Equip the flask with a Dean-Stark trap filled with triethyl orthoacetate, topped with a reflux condenser.

  • Thermal Activation: Heat the reaction mixture to 180 °C using a heating mantle.

  • Equilibrium Shifting: Maintain heating for 24 hours. Validation Check: You must observe the continuous collection of ethanol in the Dean-Stark trap. Drain the trap periodically. The high temperature is strictly required to overcome the high activation energy ( Ea​ ) of the pericyclic shift.

  • Isolation: Cool the mixture to room temperature. Remove the excess triethyl orthoacetate under reduced pressure (vacuum distillation) to yield the crude γ,δ -unsaturated ester.

Protocol 2: Chemoselective Reduction to 3-Ethyl-4-methyldec-4-en-1-ol
  • Preparation: Dissolve the crude ester from Protocol 1 in 50 mL of anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere to prevent moisture-induced quenching of the hydride.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

  • Hydride Addition: Slowly add Lithium Aluminum Hydride ( LiAlH4​ ) (1.2 eq.) in small portions. Validation Check: Mild hydrogen gas evolution indicates the neutralization of trace moisture/acids. Keep the internal temperature below 10 °C to prevent over-reduction or side reactions.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc) until the ester spot is completely consumed.

  • Fieser Workup (Critical for Yield): Re-cool to 0 °C. For every x grams of LiAlH4​ used, strictly add x mL of H2​O , followed by x mL of 15% NaOH, and finally 3x mL of H2​O . Causality: This specific sequence converts the gelatinous aluminum alkoxide complexes into a crisp, granular white precipitate, preventing emulsion formation and trapping of the product.

  • Purification: Filter the mixture through a pad of Celite. Concentrate the filtrate under vacuum to yield pure [3].

Data Presentation & Comparative Analysis

The structural modifications introduced by the Claisen rearrangement drastically alter the physical and olfactory properties of the molecule. Table 1 summarizes the sensory volume impact, while Table 2 breaks down the mechanistic rationale for the reaction parameters.

Table 1: Odor Profile & Volume Comparison | Compound | Structural Class | Odor Profile | Volume / Substantivity | | :--- | :--- | :--- | :--- | | Undecavertol | Allylic Alcohol (Precursor) | Violet, aquatic | Moderate | | Neofolion | α,β -Unsaturated Ester (Ref) | Light, fresh | Thin | | 3-Ethyl-4-methyldec-4-enal | γ,δ -Unsaturated Aldehyde | Aldehydic, violet, floral, fruity | High | | 3-Ethyl-4-methyldec-4-en-1-ol | γ,δ -Unsaturated Alcohol (Target)| Soft floral, aquatic, deep green | High (Excellent fixative) |

Data extrapolated from comparative sensory analysis in fragrance patent literature[WO2018119466A1].

Table 2: Reaction Parameter Rationale (Johnson-Claisen Step)

Parameter Choice Mechanistic Rationale
Reagent Triethyl orthoacetate (5 eq) Excess drives the transesterification equilibrium forward; acts as a high-boiling solvent.
Catalyst Propionic acid (0.1 eq) Weak acid catalyzes orthoester exchange without dehydrating the sensitive allylic alcohol.
Apparatus Dean-Stark Trap Continuously removes the ethanol byproduct, shifting equilibrium toward the reactive ketene acetal.

| Temperature | 180 °C | Provides the intense thermal energy required to overcome the activation barrier of the [3,3]-sigmatropic shift. |

Conclusion

The synthesis of 3-ethyl-4-methyldec-4-en-1-ol is a premier example of utilizing pericyclic reactions to build complex, sterically hindered carbon frameworks. By leveraging the Johnson-Claisen rearrangement, chemists can translate the readily available undecavertol into a highly valuable, stereodefined fragrance compound. Success in this protocol relies entirely on strict adherence to equilibrium management (via ethanol distillation) and precise chemoselective reduction techniques.

References

  • The Claisen Rearrangement in Flavor and Fragrance Chemistry Source: Molecules (Nowicki, 2000) URL:[Link]

  • Fragrance and flavor materials (Patent WO2018119466A1)
  • 3-Ethyl-4-methyldec-4-en-1-ol Compound Summary (CID 135156611) Source: PubChem, National Institutes of Health URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Formulation and Synthesis Protocols for 3-Ethyl-4-methyldec-4-en-1-ol in Advanced Flavor and Fragrance Matrices

Executive Summary The demand for high-impact, voluminous aroma chemicals has driven the development of novel decenol derivatives. 3-Ethyl-4-methyldec-4-en-1-ol (C₁₃H₂₆O, MW: 198.20 Da)[1] is a highly diffusive synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for high-impact, voluminous aroma chemicals has driven the development of novel decenol derivatives. 3-Ethyl-4-methyldec-4-en-1-ol (C₁₃H₂₆O, MW: 198.20 Da)[1] is a highly diffusive synthetic aroma compound that imparts a distinct violet, aquatic, and fruity organoleptic profile[2]. Unlike traditional violet odorants (such as α-ionone or β-ionone) which can present as heavy or woody, this specific isomer provides superior aquatic lift and volume, making it an indispensable tool for modern fine fragrances, personal care products, and specialized flavor applications[3].

This application note provides researchers and formulation scientists with authoritative guidelines on the chemoselective synthesis, structure-odor relationships (SOR), and validated compounding protocols for integrating 3-Ethyl-4-methyldec-4-en-1-ol into complex matrices.

Mechanistic Insights: Structure-Odor Relationship (SOR) and Synthesis

The unique olfactory properties of 3-Ethyl-4-methyldec-4-en-1-ol are dictated by its precise steric bulk. The ethyl group at the C3 position and the methyl group at the C4 position create a branched architecture that optimally engages with olfactory receptors tuned to violet and floral notes[2]. Furthermore, the primary alcohol at C1 provides crucial hydrogen-bonding capabilities, anchoring the molecule within the receptor pocket and enhancing its substantivity in aqueous environments (e.g., lotions, beverages).

Synthesis Workflow

To achieve high isomeric purity, the compound is synthesized via a two-step process starting from the readily available fragrance ingredient, Undecavertol (4-methyl-3-decen-5-ol)[2].

  • Claisen Rearrangement: Undecavertol is reacted with a vinyl ether (e.g., ethyl vinyl ether) in the presence of an acid catalyst. The resulting vinyl ether intermediate undergoes a highly stereoselective [3,3]-sigmatropic shift under thermal conditions to yield the intermediate aldehyde, 3-ethyl-4-methyldec-4-enal[2].

  • Chemoselective Reduction: The aldehyde is reduced to the final primary alcohol using Sodium Borohydride (NaBH₄) in methanol[3].

G A Undecavertol (Allylic Alcohol) B Claisen Rearrangement A->B Ethyl vinyl ether Acid Catalyst C 3-Ethyl-4-methyldec-4-enal (Intermediate) B->C [3,3]-Sigmatropic Shift D NaBH4 Reduction C->D Methanol, <15°C E 3-Ethyl-4-methyldec-4-en-1-ol (Final Product) D->E Selective Reduction

Synthesis pathway of 3-Ethyl-4-methyldec-4-en-1-ol via Claisen rearrangement and reduction.

Quantitative Formulation Guidelines

Because of its high impact and diffusivity, 3-Ethyl-4-methyldec-4-en-1-ol can be utilized across a wide range of concentrations depending on the target matrix. The table below summarizes the optimal dosing parameters validated for commercial applications[3].

Application MatrixRecommended Concentration (wt%)Primary Function / Olfactory Effect
Fine Fragrance (EDP/EDT) 1.0% – 3.0%Acts as a heart note; provides aquatic volume and violet lift without heavy woodiness.
Personal Care (Lotions/Soaps) 0.1% – 1.0%Delivers diffusive floralcy; excellent base-odor masking capabilities.
Home Care (Detergents) 0.01% – 0.1%Enhances bloom (wet stage) and substantivity on dry fabric.
Flavors (Beverages/Teas) 0.001% – 0.05%Imparts a nuanced fruity/floral facet (e.g., berry, tea, or botanical profiles).

Detailed Experimental Protocols

Protocol A: Chemoselective Synthesis and Purification

Objective: Convert 3-ethyl-4-methyldec-4-enal to 3-Ethyl-4-methyldec-4-en-1-ol while preserving the isolated C=C double bond.

Methodology & Causality:

  • Preparation: Combine 17.0 g of 3-ethyl-4-methyldec-4-enal with 80 mL of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and thermometer[3].

  • Temperature Control (Critical): Submerge the flask in an ice-water bath and cool the mixture to 8°C. Causality: Borohydride reductions are highly exothermic. Maintaining a low temperature prevents thermal runaway and suppresses the competing reaction between NaBH₄ and the methanol solvent, ensuring maximum hydride transfer to the aldehyde.

  • Reduction: Slowly add NaBH₄ pellets over a 2-hour period, strictly maintaining the internal temperature below 15°C[3]. Causality: NaBH₄ is chosen over stronger agents (like LiAlH₄) because it chemoselectively reduces the carbonyl group without reducing the sterically hindered alkene, which is vital for the target's aquatic odor facet.

  • Quenching: Once the reaction is complete (verified via TLC), quench the mixture by slowly adding distilled water while maintaining the cooling bath. Allow the mixture to gradually warm to room temperature[3]. Causality: Water hydrolyzes the intermediate borate complex, releasing the free alcohol and safely neutralizing unreacted NaBH₄.

  • Extraction & Distillation: Remove the methanol in vacuo. Extract the aqueous residue with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product using Kugelrohr distillation at 0.2 Torr and 85°C[3]. Causality: High-vacuum short-path distillation prevents thermal degradation (dehydration or double-bond isomerization) that would occur at atmospheric boiling points.

Self-Validation System:

  • Instrumental Verification: Analyze the distillate via GC-MS. The protocol is validated when the aldehyde molecular ion peak ( m/z 196) is entirely absent, replaced by the alcohol molecular ion peak ( m/z 198)[1].

  • Yield Check: A successful execution of this protocol should yield approximately 15.4 g (89.7% yield) of the isomer mixture[3].

Protocol B: Fragrance Compounding & Olfactory Validation (Aquatic-Violet Accord)

Objective: Incorporate 3-Ethyl-4-methyldec-4-en-1-ol into a fine fragrance base to evaluate its volumetric impact.

Methodology & Causality:

  • Blending: In a glass compounding vessel, combine the following standard F&F ingredients (parts by weight):

    • Benzyl Salicylate (Blender/Fixative): 400

    • Hedione (Diffusive Floralcy): 300

    • α-Isomethyl Ionone (Classic Violet): 150

    • Linalool (Fresh Floral): 100

    • 3-Ethyl-4-methyldec-4-en-1-ol (Active): 50

  • Homogenization: Stir the mixture at 300 rpm for 15 minutes at ambient temperature until completely homogeneous.

  • Maceration: Seal the vessel and store it in a dark, temperature-controlled environment (20°C) for 48 hours. Causality: Maceration is mandatory to allow for the equilibration of transient hemiacetals and hydrogen-bonded networks, stabilizing the olfactory profile before human evaluation.

Self-Validation System:

  • Olfactory Triangle Test: Prepare a control accord identical to the above but replacing the 50 parts of the active ingredient with Dipropylene Glycol (DPG). Present three blinded smelling strips (two controls, one active) to a trained sensory panel. The formulation is validated if >80% of the panel correctly identifies the active strip, noting a statistically significant increase in "aquatic volume" and "fruity lift" compared to the flat, woody profile of the control.

References

  • PubChem - NIH. "3-Ethyl-4-methyldec-4-en-1-ol | C13H26O | CID 135156611 - Structure, Chemical Names, Physical and Chemical Properties." National Center for Biotechnology Information.[1] URL:[Link]

  • Google Patents. "CN110072835A - Fragrance and flavor material." (Equivalent to US/WO filings detailing Claisen/Johnson rearrangements and NaBH4 reduction protocols for decenol derivatives).[3] URL:

  • Google Patents. "WO2018119466A1 - Fragrance and flavor materials." (Details the comparative organoleptic profile of 3-ethyl-4-methyldec-4-enal and undecavertol precursors).[2] URL:

Sources

Application

Application Note &amp; Protocols: Synthesis of 4-Alkenoate Esters from 3-Ethyl-4-methyldec-4-en-1-ol

Abstract This document provides a comprehensive guide for the synthesis of 4-alkenoate esters, valuable intermediates in the fine chemical and pharmaceutical industries, using the versatile homoallylic alcohol, 3-Ethyl-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-alkenoate esters, valuable intermediates in the fine chemical and pharmaceutical industries, using the versatile homoallylic alcohol, 3-Ethyl-4-methyldec-4-en-1-ol, as a precursor. We present a reliable two-step synthetic pathway that involves the oxidation of the primary alcohol to the corresponding 4-alkenoic acid, followed by a classic Fischer esterification to yield the desired ester. This guide details the underlying chemical principles, step-by-step experimental protocols, characterization data, and troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction: The Strategic Value of 4-Alkenoate Esters

4-Alkenoate esters are a class of organic compounds characterized by an ester functional group and a carbon-carbon double bond located at the C4-C5 position relative to the carbonyl group. This specific arrangement of functional groups makes them highly useful building blocks in organic synthesis. The ester moiety can be readily transformed into a variety of other functional groups, while the alkene provides a handle for further molecular elaboration through reactions such as epoxidation, dihydroxylation, or metathesis.

Our precursor, 3-Ethyl-4-methyldec-4-en-1-ol, is a structurally specific homoallylic alcohol. Its conversion to a range of 4-alkenoate esters opens a pathway to novel molecular architectures. The overall strategy is a robust and well-documented two-step process, which is outlined below.

G cluster_0 Overall Synthetic Pathway Start 3-Ethyl-4-methyldec-4-en-1-ol (Precursor) Intermediate 3-Ethyl-4-methyldec-4-enoic Acid Start->Intermediate Step 1: Oxidation Product 4-Alkenoate Ester (e.g., Methyl Ester) Intermediate->Product Step 2: Esterification

Caption: Overall two-step synthetic workflow.

Mechanistic Rationale and Strategy

The conversion of a primary alcohol to an ester is most effectively and cleanly achieved in two distinct steps: oxidation to the carboxylic acid, followed by esterification. A one-pot process is often challenging due to the incompatibility of reagents and the potential for side reactions.

Step 1: Oxidation of a Primary Homoallylic Alcohol

The critical challenge in this step is to selectively oxidize the primary alcohol to a carboxylic acid without affecting the carbon-carbon double bond. While many oxidizing agents exist, strong, non-selective oxidants like potassium permanganate can potentially cleave the alkene.

For this protocol, we detail the Jones Oxidation , a classic and highly reliable method that utilizes chromic acid (H₂CrO₄) formed in situ from chromium trioxide and sulfuric acid in acetone.[1][2] This method is well-suited for primary alcohols and is generally compatible with non-conjugated alkenes. The reaction proceeds through a chromate ester intermediate, followed by elimination to form an aldehyde, which is then rapidly hydrated and further oxidized to the carboxylic acid.[2] It is crucial that the reaction is performed in the presence of water to facilitate the formation of the aldehyde hydrate, a necessary intermediate for oxidation to the carboxylic acid.[1]

Alternative "Green" Oxidation: For laboratories aiming to avoid chromium-based reagents, a TEMPO-catalyzed oxidation system offers a more environmentally benign alternative.[3][4] A system using catalytic TEMPO with sodium hypochlorite (bleach) as the terminal oxidant can efficiently convert primary alcohols to carboxylic acids under milder conditions.[4][5]

Step 2: Fischer Esterification

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6][7] To achieve high yields of the ester product, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle. This is typically accomplished in two ways:

  • Using a large excess of the alcohol: This increases the concentration of one of the reactants, driving the reaction forward.[8]

  • Removing water as it is formed: This can be done using a dehydrating agent or a Dean-Stark apparatus.[9][10]

The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by the alcohol.[11] A series of proton transfers and the elimination of a water molecule leads to the final ester product.[6][8]

G cluster_0 Fischer Esterification Mechanism Acid R-COOH (Carboxylic Acid) ProtonatedAcid R-C(OH)OH⁺ (Protonated Carbonyl) Acid->ProtonatedAcid + H⁺ Tetrahedral R-C(OH)₂(O⁺HR') (Tetrahedral Intermediate) ProtonatedAcid->Tetrahedral + R'-OH Alcohol R'-OH (Alcohol) ProtonTransfer R-C(OH)(OH₂⁺)(OR') Tetrahedral->ProtonTransfer Proton Transfer WaterLoss R-C(OH)(OR')⁺ + H₂O ProtonTransfer->WaterLoss - H₂O Ester R-COOR' (Ester) WaterLoss->Ester - H⁺

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low conversion rates in 3-Ethyl-4-methyldec-4-en-1-ol Claisen rearrangement

Technical Support Center: Claisen Rearrangement Solutions Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encou...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Claisen Rearrangement Solutions

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Claisen rearrangement, specifically focusing on sterically hindered substrates like 3-Ethyl-4-methyldec-4-en-1-ol. Our goal is to provide not just solutions, but a foundational understanding of the reaction's mechanics to empower your experimental design.

Overview: The 3-Ethyl-4-methyldec-4-en-1-ol Challenge

The Claisen rearrangement is a powerful C-C bond-forming reaction, a[1][1]-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound.[2][3] The reaction is prized for its stereospecificity and reliability, proceeding through a concerted, intramolecular, six-membered chair-like transition state.[4][5]

However, substrates like 3-Ethyl-4-methyldec-4-en-1-ol present a significant challenge. The tetrasubstituted nature of the alkene introduces considerable steric hindrance, which can raise the activation energy of the rearrangement. Furthermore, the reaction must first proceed via an allyl vinyl ether intermediate, the formation of which can be a critical and often problematic step.[6][7][8] This guide will address the common pitfalls associated with this transformation and provide actionable, field-proven troubleshooting strategies.

Caption: General workflow for the Johnson-Claisen rearrangement of an allylic alcohol.

Troubleshooting Guide (Q&A Format)

Q1: My reaction shows very low or no conversion. Where should I start my investigation?

A1: Low conversion in a Claisen rearrangement of a hindered allylic alcohol typically points to two primary bottlenecks: (1) inefficient formation of the requisite allyl vinyl ether intermediate , or (2) an activation barrier for the[1][1]-sigmatropic shift that is too high for the reaction conditions .

The Causality: The overall reaction is a two-stage process. First, the allylic alcohol must be converted into an allyl vinyl ether. This is often an equilibrium-driven process. Second, this ether must rearrange. With a sterically demanding substrate, both steps can be sluggish. The rearrangement itself is governed by Woodward-Hoffmann rules and proceeds through a highly ordered transition state; steric clashes in this state directly increase the required thermal energy.[5]

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low Conversion Observed Check_Intermediate Is the Allyl Vinyl Ether Intermediate Forming? Start->Check_Intermediate Optimize_Intermediate Optimize Intermediate Formation: - Use Johnson or Eschenmoser conditions - Remove alcohol byproduct (e.g., Dean-Stark) Check_Intermediate->Optimize_Intermediate No Check_Temp Is Reaction Temperature Sufficient? Check_Intermediate->Check_Temp Yes Optimize_Intermediate->Check_Temp Increase_Temp Increase Temperature: - Screen temperatures incrementally - Switch to a higher boiling solvent - Consider microwave heating Check_Temp->Increase_Temp No Check_Catalyst Is the Catalyst Effective & Stable? Check_Temp->Check_Catalyst Yes Success Improved Conversion Increase_Temp->Success Change_Catalyst Screen Catalysts: - Stable Brønsted acids (e.g., 4-chlorobenzoic acid) - Lewis acids (e.g., TiCl₄, AlCl₃) Check_Catalyst->Change_Catalyst No Check_Catalyst->Success Yes Change_Catalyst->Success

Caption: A logical workflow for troubleshooting low conversion rates.

Begin by analyzing your reaction mixture (e.g., by GC-MS or ¹H NMR) to see if the allyl vinyl ether intermediate is present. If it is absent or in low concentration, focus on optimizing its formation (See Q2). If the intermediate is present but not converting, focus on the rearrangement conditions (See Q3 & Q4).

Q2: I believe the formation of the allyl vinyl ether intermediate is the problem. How can I improve this step?

A2: This is a very common issue. The direct acid-catalyzed reaction of an allylic alcohol with a vinyl ether is an equilibrium process that can be unfavorable. To overcome this, you should employ a named variant of the Claisen rearrangement designed specifically for allylic alcohols.

Expert Insight: The Johnson-Claisen and Eschenmoser-Claisen rearrangements are superior methods.[2][5] They utilize an orthoester or an amide acetal, respectively, to generate the key intermediate in situ under conditions that drive the reaction forward by releasing a stable alcohol or amide.

Recommended Protocol: The Johnson-Claisen Rearrangement

This protocol is a robust starting point for your substrate. It reacts the allylic alcohol with an orthoester in the presence of a weak acid catalyst.

Step-by-Step Methodology:

  • Setup: To a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-Ethyl-4-methyldec-4-en-1-ol (1.0 equiv).

  • Reagents: Add triethyl orthoacetate (3.0-5.0 equiv) as both a reagent and solvent. The excess drives the equilibrium.

  • Catalyst: Add a catalytic amount of propionic acid (0.05-0.1 equiv).

  • Reaction: Heat the mixture to a gentle reflux (typically 120-140 °C). The elimination of ethanol helps drive the reaction to completion. A Dean-Stark trap can be used to remove ethanol but is often not necessary with excess orthoester.[2][5]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction can take from 10 to 48 hours depending on the substrate's steric bulk.[2]

  • Workup: After cooling, dilute the reaction mixture with diethyl ether and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting γ,δ-unsaturated ester via flash column chromatography.

Q3: I've confirmed the intermediate forms, but the rearrangement is sluggish even at high temperatures. What are my options?

A3: A high activation barrier is the likely culprit. You can address this by altering the energy input (microwave heating) or by using a more effective catalyst to lower the transition state energy.

Option 1: Microwave-Assisted Heating Microwave heating can significantly accelerate reactions with high activation barriers by allowing for rapid and uniform heating to temperatures above the solvent's boiling point in a sealed vessel.[6][7] This is particularly effective for hindered substrates where thermal conditions lead to decomposition over long reaction times.

Experimental Protocol:

  • Combine the allylic alcohol (1.0 equiv), triethyl orthoacetate (3.0 equiv), and catalyst (see below) in a microwave-safe reaction vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to a set temperature (e.g., 120-160 °C) and hold for a specified time (e.g., 30-120 minutes).

  • Monitor pressure to ensure it remains within safe limits.

  • Cool, work up, and purify as described previously.

Option 2: Catalyst Optimization While weak Brønsted acids like propionic acid are standard for the Johnson-Claisen, some catalysts may decompose under prolonged heating. Research has shown that more stable acid catalysts can be crucial for success.[6][7]

The Causality: Catalyst stability is paramount. An unstable catalyst will degrade over the course of a long, hot reaction, leading to stalled conversion. Identifying a robust catalyst is key. Studies on aliphatic ketone Claisen rearrangements found that 4-chlorobenzoic acid is a highly stable and effective catalyst that resists decay at high temperatures.[6][7][8] Lewis acids can also be effective but may be less tolerant of the alcohol functional group.

Catalyst TypeExamplesRecommended Loading (mol%)Key Considerations
Stable Brønsted Acid 4-Chlorobenzoic Acid5-10Excellent thermal stability; ideal for long, high-temp reactions.[6][7]
Standard Brønsted Acid Propionic Acid5-10Standard for Johnson-Claisen; may show reduced activity over time.[2]
Lewis Acid TiCl₄, AlCl₃, BCl₃10-100Can dramatically accelerate the reaction but may cause side reactions or require anhydrous conditions.[9]
Q4: What are the most common side reactions, and how can I mitigate them?

A4: For a substrate like 3-Ethyl-4-methyldec-4-en-1-ol, the primary side reactions are decomposition and elimination .

  • Decomposition: At excessively high temperatures or with overly aggressive catalysts (especially strong Lewis acids), the starting material or product can degrade, leading to a complex mixture and low yield.

    • Mitigation: Carefully screen the temperature. Start at a lower temperature (e.g., 110 °C) and increase it in 10 °C increments until a reasonable rate is achieved without significant byproduct formation. Using a more stable catalyst like 4-chlorobenzoic acid can also allow for effective conversion at lower temperatures than less stable alternatives.[6][7]

  • Elimination: The allylic alcohol can undergo acid-catalyzed elimination to form a diene, especially if the reaction stalls and is heated for extended periods.

    • Mitigation: Ensure the vinyl ether formation step is efficient. Using the Johnson-Claisen or Eschenmoser-Claisen conditions helps to rapidly consume the starting allylic alcohol, minimizing its exposure time to acidic conditions and high heat.

References

  • Aliphatic Ketone Claisen Rearrangement: Troubleshooting the Transetherification Step by Identifying a Stable Acid C
  • Directing the Stereoselectivity of the Claisen Rearrangement to Form Cyclic Ketones with Full Substitution
  • Experimental and Computational Investigations into the Benzyl-Claisen Rearrangement. UQ eSpace - The University of Queensland.
  • Aliphatic Ketone Claisen Rearrangement: Troubleshooting the Transetherification Step by Identifying a Stable Acid C
  • Enantioselective Allenoate-Claisen Rearrangement Using Chiral Phosphate Catalysts. Journal of the American Chemical Society.
  • Claisen Rearrangement. Organic Chemistry Portal.
  • The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. PMC.
  • Catalysis of the Claisen Rearrangement of Aliph
  • Claisen rearrangement. Wikipedia.
  • Aliphatic Ketone Claisen Rearrangement: Troubleshooting the Transetherification Step by Identifying a Stable Acid Catalyst.
  • Claisen Rearrangement over the Past Nine Decades. Chemical Reviews.
  • The Cope and Claisen Rearrangements. Master Organic Chemistry.
  • Claisen Rearrangement. Chemistry LibreTexts.
  • Stereoselective synthesis of tetrasubstituted alkenes via a sequential carbocupration and a new sulfur–lithium exchange. PMC.

Sources

Optimization

Technical Support Center: Optimizing Acid Catalyst Concentration for 3-Ethyl-4-methyldec-4-en-1-ol Production

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules like 3-Ethyl-4-methyldec-4-en-1-ol. The final step in a plausible synthesis of this tar...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules like 3-Ethyl-4-methyldec-4-en-1-ol. The final step in a plausible synthesis of this target molecule involves an acid-catalyzed dehydration of a precursor alcohol, 3-Ethyl-4-methyldecan-1,4-diol. The concentration and choice of the acid catalyst are critical parameters that dictate reaction efficiency, yield, and purity by controlling the selective formation of the desired trisubstituted alkene.

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this crucial reaction step.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the underlying scientific rationale.

Question 1: My reaction has stalled, showing low or no conversion of the precursor diol. What are the likely causes and how can I resolve this?

Answer:

Low conversion is a common issue that can typically be traced back to the catalyst's activity or the reaction conditions. Here are the primary causes and corresponding corrective actions:

  • Insufficient Catalyst Concentration: The rate of an acid-catalyzed dehydration is dependent on the concentration of the acid.[1] If the catalyst concentration is too low, the initial protonation of the hydroxyl group, which is the first step in the mechanism, occurs too slowly for the reaction to proceed at a reasonable rate.

    • Solution: Incrementally increase the catalyst loading in small-scale trials. For instance, if you started with 1 mol% of p-Toluenesulfonic acid (p-TsOH), try subsequent experiments at 3 mol% and 5 mol%. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to find the optimal concentration.

  • Inactivated Catalyst: Acid catalysts can be hygroscopic. The presence of excess water can inhibit the reaction, as the dehydration process is an equilibrium that produces water.[2][3] Solid acid catalysts can also lose activity if not handled or stored correctly.

    • Solution: Ensure your acid catalyst is dry. For solid catalysts like p-TsOH, it can be dried by azeotropic distillation with toluene.[3] For heterogeneous catalysts like Amberlyst-15, ensure they are properly activated and dried according to the manufacturer's protocol.[4] Also, use a dry reaction solvent and consider using a Dean-Stark apparatus to remove water as it is formed, which will drive the equilibrium toward the product.

  • Inadequate Temperature: Dehydration reactions require an energy input to overcome the activation energy barrier, especially for the rate-determining step which is the loss of the water molecule to form the carbocation.[5][6][7]

    • Solution: Gradually increase the reaction temperature in 10-20°C increments. Be cautious, as excessively high temperatures can lead to side reactions like charring, especially with strong acids like sulfuric acid.[8][9]

Question 2: I am observing the formation of multiple alkene isomers and other side products. How can I improve the selectivity for 3-Ethyl-4-methyldec-4-en-1-ol?

Answer:

The formation of multiple products points to issues with regioselectivity and competing reaction pathways. The key is to control the stability of the intermediate carbocation and the reaction conditions.

  • Cause - Carbocation Rearrangements: The reaction proceeds through a tertiary carbocation intermediate.[5][6] Under strongly acidic conditions or at high temperatures, this carbocation can rearrange via hydride or alkyl shifts to form a different, potentially more stable, carbocation, leading to different alkene isomers.[2]

    • Solution:

      • Lower the Catalyst Concentration: A high concentration of acid can promote these rearrangements. Reducing the catalyst loading can favor the desired product.

      • Use a Milder Catalyst: Strong acids like sulfuric acid are more prone to causing side reactions.[9] Consider switching to a milder acid like p-TsOH or a solid acid catalyst like Amberlyst-15, which can offer better selectivity.[2][10]

      • Control the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This can be determined through systematic optimization studies.

  • Cause - Kinetic vs. Thermodynamic Control: The desired product, 3-Ethyl-4-methyldec-4-en-1-ol, is the Zaitsev product (the more substituted, more stable alkene), which is the thermodynamically favored product.[2][11] However, other less substituted alkenes (Hofmann products) might form as kinetic products.

    • Solution: To favor the thermodynamic product, use conditions that allow for equilibrium to be established. This typically means a slightly higher temperature and longer reaction time, but this must be balanced against the risk of side reactions.[12][13][14][15] A carefully chosen catalyst concentration is key here – enough to facilitate the reaction but not so much that it causes degradation over time.

  • Cause - Intermolecular Reactions: At high concentrations of the starting diol and catalyst, intermolecular etherification can occur, where the alcohol of one molecule attacks the carbocation of another, leading to dimers and polymers.

    • Solution: Run the reaction at a higher dilution. This will favor the intramolecular dehydration over intermolecular side reactions.

Question 3: My starting material is consumed, but my yield of the desired product is low, and I see a significant amount of a dark, tar-like substance.

Answer:

This issue, often referred to as charring or polymerization, is a common problem in acid-catalyzed reactions, particularly with sensitive substrates.

  • Cause - Strong Oxidizing Acid: Concentrated sulfuric acid is a strong oxidizing agent and can cause charring by oxidizing the organic material.[8][9]

    • Solution: The most effective solution is to switch to a non-oxidizing acid. Concentrated phosphoric acid or p-TsOH are excellent alternatives that generally lead to cleaner reactions.[2][8]

  • Cause - Excessive Catalyst Concentration and/or Temperature: High catalyst loading and high temperatures can accelerate polymerization pathways, where the newly formed alkene reacts further under the acidic conditions.

    • Solution: Reduce both the catalyst concentration and the reaction temperature. It is better to have a slower, cleaner reaction than a fast, messy one. Screen for the minimum catalyst loading and temperature that provide a reasonable conversion rate within a practical timeframe.

Frequently Asked Questions (FAQs)

Q1: How do I select the appropriate acid catalyst?

A1: The choice of catalyst depends on the substrate's sensitivity and the desired selectivity.

  • Sulfuric Acid (H₂SO₄): Strong and inexpensive, but often leads to charring and side reactions.[9] Best avoided for complex molecules.

  • Phosphoric Acid (H₃PO₄): A good alternative to H₂SO₄, as it is less oxidizing and generally gives cleaner reactions.[8]

  • p-Toluenesulfonic Acid (p-TsOH): A solid organic acid that is often a good first choice. It is less corrosive than H₂SO₄ and can be used in catalytic amounts.[2][3]

  • Solid Acid Catalysts (e.g., Amberlyst-15): These are polymer-based resins with sulfonic acid groups.[10][16] They offer significant advantages, including easy removal from the reaction mixture (by simple filtration), potential for recycling, and often higher selectivity.[10]

Catalyst TypeTypical ConcentrationAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) 5-20 mol%Inexpensive, strong acidStrong oxidizing agent, causes charring, difficult to control[9]
Phosphoric Acid (H₃PO₄) 10-30 mol%Less oxidizing than H₂SO₄, cleaner reactions[8]Can require higher temperatures
p-Toluenesulfonic Acid (p-TsOH) 1-10 mol%Solid, easy to handle, good selectivity[2][3]Can be hygroscopic
Amberlyst-15 10-120 wt%Heterogeneous, easily removed, recyclable, high selectivity[10]Higher initial cost, may require specific solvents for optimal swelling

Q2: How do I design an experiment to screen for the optimal catalyst concentration?

A2: A systematic approach is crucial. Set up a series of small-scale parallel reactions, keeping all other parameters (temperature, substrate concentration, solvent) constant.

  • Step 1: Define the Range. Choose a range of catalyst concentrations to test. For p-TsOH, a good starting range would be 1, 3, 5, and 10 mol%.

  • Step 2: Set up Parallel Reactions. In identical reaction vessels, set up the reaction with each of the chosen catalyst concentrations. Include a control reaction with no catalyst.

  • Step 3: Monitor Progress. At regular intervals (e.g., every hour), take a small aliquot from each reaction and analyze it by TLC or GC-MS to determine the consumption of starting material and the formation of the product and any byproducts.

  • Step 4: Analyze the Data. Plot the yield of the desired product versus catalyst concentration at different time points. The optimal concentration will be the one that gives the highest yield of the pure product in the shortest amount of time, with minimal side product formation.

Q3: What are the best practices for quenching and working up an acid-catalyzed reaction?

A3: Proper quenching is essential to stop the reaction and prevent product degradation during workup.

  • Step 1: Cool the Reaction. Before quenching, cool the reaction mixture in an ice bath to slow down the reaction rate.

  • Step 2: Neutralize the Acid. Slowly add a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to the reaction mixture with vigorous stirring until the effervescence ceases and the aqueous layer is neutral or slightly basic (test with pH paper).[8] Do not use strong bases like NaOH, as they can promote other side reactions.

  • Step 3: Extraction. Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Step 4: Washing. Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

  • Step 5: Drying and Concentration. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, which can then be purified by column chromatography.

Visualizations and Workflows

Proposed Reaction Mechanism

The acid-catalyzed dehydration of the precursor diol to form 3-Ethyl-4-methyldec-4-en-1-ol proceeds via an E1 mechanism.[5][6][7]

E1_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Loss of Water (Rate-Limiting) cluster_step3 Step 3: Deprotonation Precursor Precursor Diol (Tertiary Alcohol at C4) Protonated_Alcohol Protonated Alcohol (Good Leaving Group) Precursor->Protonated_Alcohol + H+ H_plus H+ Protonated_Alcohol2 Protonated Alcohol Carbocation Tertiary Carbocation Intermediate Carbocation2 Carbocation Water H₂O Protonated_Alcohol2->Carbocation - H₂O Final_Product 3-Ethyl-4-methyldec-4-en-1-ol (Alkene) H_plus_regen H+ Carbocation2->Final_Product - H+

Caption: E1 mechanism for the dehydration of the precursor alcohol.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving common issues during the synthesis.

Troubleshooting_Workflow start Reaction Issue Observed q1 Low or No Conversion? start->q1 a1_1 Increase Catalyst Concentration q1->a1_1 Yes q2 Multiple Products / Low Selectivity? q1->q2 No a1_2 Increase Temperature a1_1->a1_2 a1_3 Check Catalyst Activity (Ensure Dryness) a1_2->a1_3 a1_3->q2 a2_1 Lower Temperature q2->a2_1 Yes q3 Charring / Polymerization? q2->q3 No a2_2 Use Milder Catalyst (p-TsOH, Amberlyst) a2_1->a2_2 a2_3 Reduce Catalyst Concentration a2_2->a2_3 a2_3->q3 a3_1 Switch to Non-Oxidizing Acid (H₃PO₄, p-TsOH) q3->a3_1 Yes end Reaction Optimized q3->end No a3_2 Lower Catalyst Concentration & Temperature a3_1->a3_2 a3_2->end

Caption: A logical workflow for troubleshooting common reaction problems.

References

  • Study.com. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism.[Link]

  • JoVE. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes.[Link]

  • JoVE. Acid-Catalyzed Dehydration of Alcohols to Alkenes.[Link]

  • Chemistry Steps. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems.[Link]

  • Reddit. r/OrganicChemistry - Kinetic vs thermodynamic control for E1 and E2 reactions.[Link]

  • Filo. Regioselectivity in dehydration of alcohols.[Link]

  • ResearchGate. Amberlyst ®-15: A reusable heterogeneous catalyst for the dehydration of tertiary alcohols.[Link]

  • University of Calgary. Ch 5: Dehydration.[Link]

  • YouTube. 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms.[Link]

  • Google Patents.
  • ACS Publications. Highly Regio- and Stereoselective Dehydration of Allylic Alcohols to Conjugated Dienes via 1,4-syn-Elimination with H2 Evolution. Organic Letters. [Link]

  • PubMed. Highly Regio- and Stereoselective Dehydration of Allylic Alcohols to Conjugated Dienes via 1,4- syn-Elimination with H2 Evolution.[Link]

  • Semantic Scholar. p-Toluenesulfonic Acid Adsorbed on Silica Gel: An Efficient Dehydrating Agent of Alcohols.[Link]

  • Chemguide. dehydration of alcohols.[Link]

  • ACS Publications. Dehydration of the Alcohol in the Etherification of Isoamylenes with Methanol and Ethanol. Industrial & Engineering Chemistry Research. [Link]

  • LD Didactic. Preparation of p-toluenesulfonic acid.[Link]

  • Wikipedia. Thermodynamic and kinetic reaction control.[Link]

  • ResearchGate. Kinetic Study on 2Methyl1Butanol Dehydration Catalysed by Ion Exchange Resin.[Link]

  • Chemistry Steps. Acid-Catalyzed Hydration of Alkenes with Practice Problems.[Link]

  • Indian Journal of Chemistry. p-Toluenesulfonic acid catalyzed rapid and efficient protocol for one-pot synthesis of α-amino nitriles.[Link]

  • Royal Society of Chemistry. Catalyst screening for dehydration of primary alcohols from renewable feedstocks under formation of alkenes at energy-saving mild reaction conditions.[Link]

  • National Institutes of Health. Sulfonic Derivatives as Recyclable Acid Catalysts in the Dehydration of Fructose to 5-Hydroxymethylfurfural in Biphasic Solvent Systems.[Link]

  • Google Patents.
  • Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction.[Link]

  • ACS Publications. Rate Enhancement of Acid-Catalyzed Alcohol Dehydration by Supramolecular Organic Capsules. ACS Catalysis. [Link]

  • Master Organic Chemistry. Thermodynamic and Kinetic Products.[Link]

  • National Institutes of Health. Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols.[Link]

  • Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions.[Link]

  • Chemistry Stack Exchange. Acid Catalyzed Hydration of an Alkene Synthesis Problem.[Link]

  • Master Organic Chemistry. Hydration of Alkenes With Aqueous Acid.[Link]

  • Chemistry LibreTexts. 10.3: Reactions of Alkenes- Addition of Water (or Alcohol) to Alkenes.[Link]

  • Michigan State University Chemistry. Alkene Reactivity.[Link]

Sources

Troubleshooting

Preventing oxidation and degradation of 3-Ethyl-4-methyldec-4-en-1-ol during storage

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals who require high-fidelity preservation of 3-Ethyl-4-methyldec-4-en-1-ol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals who require high-fidelity preservation of 3-Ethyl-4-methyldec-4-en-1-ol . Because this compound features a primary alcohol and a highly substituted alkene, it presents unique vulnerabilities during long-term storage. This portal provides mechanistically grounded troubleshooting, validated protocols, and quantitative parameters to ensure the structural integrity of your API or intermediate.

Molecular Vulnerability Profile

To effectively prevent degradation, we must first understand the compound's chemical topology. 3-Ethyl-4-methyldec-4-en-1-ol contains a trisubstituted double bond (C4=C5). The allylic positions adjacent to this double bond are highly susceptible to hydrogen abstraction.

When exposed to ambient oxygen, light, or thermal stress, an auto-oxidation radical chain reaction is initiated[1]. This leads to the formation of peroxy radicals and subsequently allylic hydroperoxides[2]. Over time, these unstable hydroperoxides undergo cleavage, yielding volatile aldehydes and ketones that fundamentally alter the compound's purity, odor, and reactivity[3].

AutoOxidation A 3-Ethyl-4-methyldec-4-en-1-ol (Intact Alkene) B Allylic Radical (R•) (Initiation via O2/Light) A->B O2, Light, Heat C Peroxy Radical (ROO•) (Propagation) B->C + O2 C->B Chain Reaction D Allylic Hydroperoxide (ROOH) (Primary Product) C->D + R-H (H-Abstraction) E Degradation Products (Aldehydes, Ketones) D->E Cleavage F Antioxidant (BHT) Radical Scavenging F->C Quenches ROO•

Fig 1. Auto-oxidation radical chain mechanism and BHT intervention pathway.

Troubleshooting & FAQs

Q: Why does my batch of 3-Ethyl-4-methyldec-4-en-1-ol develop a sharp, rancid odor and a yellow tint after a few months in storage? A: This is the hallmark of allylic auto-oxidation. The trisubstituted double bond undergoes oxidative cleavage, yielding short-chain aldehydes and ketones which possess sharp, rancid odors[3]. The yellowing is caused by the subsequent polymerization of these degradation products. To prevent this, the radical chain reaction must be quenched using an antioxidant, and oxygen must be rigorously excluded from the headspace[1].

Q: Should I use Nitrogen or Argon to purge the storage vials? A: Argon is strictly recommended for liquid aliquots. Argon is approximately 38% denser than air (1.78 g/L vs. 1.29 g/L), allowing it to sink and form a protective "blanket" directly over the liquid surface, efficiently displacing oxygen upwards and out of the vial[4]. Nitrogen (1.25 g/L) is slightly lighter than air, which leads to turbulent mixing rather than displacement, requiring significantly higher volumes and longer purge times to achieve the required <1 ppm oxygen threshold[4].

Q: How do I prevent moisture-induced degradation? A: While auto-oxidation is the primary threat, atmospheric moisture can interact with trace acidic impurities to degrade the primary alcohol or catalyze E/Z isomerization. Always use PTFE-lined solid caps for long-term storage. Standard silicone or rubber septa are highly permeable to atmospheric moisture and oxygen over extended periods.

Q: Is it necessary to add an antioxidant if I store the compound at -20°C? A: Yes, if the compound is stored for more than 3 months. While -20°C slows the kinetics of radical initiation, it does not stop the propagation of radicals already formed during handling. Adding a chain-breaking antioxidant like BHT (Butylated hydroxytoluene) ensures long-term stability.

Quantitative Storage Parameters

Table 1: Inert Gas Comparison for Liquid Blanketing
PropertyArgon (Ar)Nitrogen (N2)Impact on 3-Ethyl-4-methyldec-4-en-1-ol Storage
Density (at STP) 1.78 g/L1.25 g/LArgon sinks and blankets the liquid; N2 mixes with air[4].
Displacement Efficiency High (Laminar displacement)Low (Turbulent mixing)Argon achieves <1 ppm O2 faster and with less gas volume[4].
Cost & Application HigherLowerArgon is preferred for high-value APIs and highly sensitive alkenes.
Table 2: BHT Antioxidant Dosing Guidelines
BHT ConcentrationShelf-Life Extension (at -20°C)Application & Downstream Impact
0 ppm (Neat) < 3 monthsImmediate use in sensitive catalytic reactions where BHT might interfere.
100 ppm 6 - 12 monthsShort-term storage; minimal interference with most downstream assays.
250 ppm 12 - 24 monthsOptimal for long-term storage of bulk liquid aliquots.
500+ ppm > 24 monthsExtreme long-term storage; may require flash chromatography before use.

Validated Standard Operating Procedures (SOPs)

Protocol 1: BHT Addition and Stabilization

Causality: BHT acts as a sacrificial radical scavenger. It donates a hydrogen atom to highly reactive peroxy radicals (ROO•), converting them into stable hydroperoxides and a resonance-stabilized phenoxy radical that cannot propagate the oxidation chain.

  • Prepare a 10 mg/mL stock solution of BHT in anhydrous ethanol (or directly in a small aliquot of the neat 3-Ethyl-4-methyldec-4-en-1-ol to avoid introducing foreign solvents).

  • Calculate the required volume to achieve a final concentration of 250 ppm (0.025% w/w) in your bulk batch.

  • Add the BHT solution to the bulk batch.

  • Stir gently under an Argon atmosphere for 15 minutes to ensure homogenous distribution.

Self-Validation Check: The solution must remain optically clear. If turbidity occurs, the BHT has not fully dissolved. Gently warm the flask to 30°C under Argon until the solution is perfectly clear before proceeding to aliquoting.

Protocol 2: Argon Blanketing and Aliquoting Workflow

Causality: Minimizing freeze-thaw cycles and oxygen exposure requires storing the compound in single-use aliquots under a heavy inert gas blanket[5][6].

ArgonPurge S1 1. Aliquot into Amber Vial S2 2. Insert Argon Purge Needle S1->S2 S3 3. Insert Vent Needle S2->S3 S4 4. Purge 3-5 min (Displace O2) S3->S4 S5 5. Remove Vent (Pressurize) S4->S5 S6 6. Seal & Store at -20°C S5->S6

Fig 2. Step-by-step Argon purging workflow for oxygen displacement.

  • Transfer the BHT-stabilized compound into amber glass vials. Fill no more than 70% of the vial volume to leave adequate headspace for the inert gas.

  • Cap the vial temporarily with a septum cap.

  • Insert a sterile purging needle attached to a low-pressure Argon line (via a Schlenk line or regulated cylinder) into the vial headspace. Do not submerge the needle into the liquid.

  • Insert a secondary, shorter venting needle into the septum to allow displaced air to escape.

  • Purge with Argon at a gentle flow rate of ~50 mL/min for 3 to 5 minutes.

  • Critical Step: Remove the venting needle first. Allow the Argon to flow for an additional 2 seconds to slightly pressurize the headspace, then remove the purging needle.

  • Quickly replace the septum cap with a solid PTFE-lined cap and store immediately at -20°C.

Self-Validation Check: A properly pressurized vial will emit a faint, audible "hiss" when opened for the first time. This confirms that the hermetic seal and inert atmosphere were successfully maintained during storage.

References

  • Technical Support Center: Long-Term Storage Stability of cis-2 ... - benchchem.com -
  • Inerting, purging, sparging, pressure transfer in pharma/biotech - linde-gas.com -
  • Uncatalyzed aerobic epoxidation of liquid alkyl alkenes - PMC - nih.gov -
  • Peroxide Forming Chemicals | Environmental Health & Safety (EHS) - utexas.edu -
  • Argon vs.
  • Inerting and Purging - Chemicals - lindeus.com -

Sources

Optimization

Technical Support Center: Optimizing Solvent Conditions for 3-Ethyl-4-methyldec-4-en-1-ol Extraction

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the extraction of 3-Ethyl-4-methyldec-4-en-1-ol. It is designed to offer practical, field-prove...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the extraction of 3-Ethyl-4-methyldec-4-en-1-ol. It is designed to offer practical, field-proven insights and troubleshooting strategies to optimize your extraction protocols.

I. Understanding the Molecule: 3-Ethyl-4-methyldec-4-en-1-ol

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the extraction process in a question-and-answer format.

Question 1: I am experiencing a persistent emulsion at the solvent-aqueous interface. How can I break it?

Answer: Emulsion formation is a frequent issue in liquid-liquid extraction, especially when dealing with complex matrices that may contain surfactants or finely divided solids.[5][6] An emulsion is a stable dispersion of one liquid in another, which can make phase separation difficult or impossible.[6]

Immediate Steps to Break an Emulsion:

  • Gentle Agitation: Instead of vigorous shaking, gently swirl or rock the separatory funnel. This minimizes the energy input that can lead to emulsion formation while still allowing for sufficient interfacial contact for extraction.[5]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel and gently mix. The increased ionic strength of the aqueous layer decreases the solubility of organic compounds and can help to coalesce the dispersed droplets, breaking the emulsion.[5][7]

  • Addition of a Different Organic Solvent: Introducing a small amount of a different organic solvent can alter the overall properties of the organic phase, potentially disrupting the emulsion by improving the solubility of the emulsifying agent in one of the layers.[5]

  • Mechanical Disruption: Gently stirring the emulsion with a glass rod can sometimes induce coalescence.[6] For more stubborn emulsions, passing the mixture through a plug of glass wool can be effective.[5][6]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can provide the necessary force to separate the phases.[6]

  • Thermal Shock: A sudden change in temperature, such as cooling the separatory funnel in an ice bath, can sometimes destabilize the emulsion by increasing the interfacial tension.[6]

Preventative Measures:

  • Pre-extraction Filtration: If your sample contains suspended solids, filter it before extraction to remove potential emulsifying agents.[6][8]

  • Optimize Mixing: Determine the minimum agitation required for efficient extraction to avoid unnecessary emulsification.

Question 2: My extraction recovery of 3-Ethyl-4-methyldec-4-en-1-ol is consistently low. What factors should I investigate?

Answer: Low recovery can be attributed to several factors, primarily related to solvent choice, pH of the aqueous phase, and the extraction technique itself.

Troubleshooting Steps for Low Recovery:

  • Re-evaluate Your Solvent Choice: The principle of "like dissolves like" is paramount. For 3-Ethyl-4-methyldec-4-en-1-ol, a solvent of intermediate polarity is often a good starting point.

    • Polarity Matching: Consider solvents like ethyl acetate or dichloromethane, which have a good balance of polarity to solvate the alcohol functional group while also being compatible with the hydrocarbon chain.[9]

    • Solvent-to-Sample Ratio: Increasing the ratio of the organic extraction solvent to the aqueous sample can enhance recovery. A ratio of 7:1 is often cited as a good starting point for optimization.[10][11]

  • Optimize the pH of the Aqueous Phase: While alcohols are generally considered neutral, the pH of the aqueous phase can influence the solubility of other components in your sample matrix, which can in turn affect the partitioning of your target analyte. For alcohols, maintaining a neutral to slightly acidic pH is generally recommended to avoid any potential side reactions, though the direct impact on the alcohol's charge state is minimal. However, if your sample contains acidic or basic impurities, adjusting the pH can be a powerful tool for selective extraction.

  • Perform Multiple Extractions: It is more efficient to perform multiple extractions with smaller volumes of solvent than a single extraction with a large volume.[12] Typically, three sequential extractions are sufficient to ensure a high recovery of the target compound.

  • Consider the "Salting Out" Effect: As mentioned for breaking emulsions, adding a salt like sodium chloride or sodium sulfate to the aqueous phase can decrease the solubility of your target alcohol in the aqueous layer, thereby driving it into the organic phase and increasing the partition coefficient.[10][11]

Question 3: How do I choose the optimal organic solvent for my extraction?

Answer: The selection of an appropriate solvent is critical for a successful extraction.[9] The ideal solvent should have high selectivity for the target compound, be immiscible with the sample matrix (usually water), have a low boiling point for easy removal, and be non-reactive with the analyte.[9]

Key Solvent Characteristics to Consider:

Property Importance in Extraction Examples for 3-Ethyl-4-methyldec-4-en-1-ol
Polarity The solvent's polarity should be well-matched to the target analyte to maximize solubility.[9]Ethyl acetate, Dichloromethane, Diethyl ether
Selectivity The ability of the solvent to preferentially dissolve the target compound over impurities.[9]This is often determined empirically through screening different solvents.
Immiscibility The solvent must not be miscible with the aqueous phase to allow for phase separation.[9]Hexane, Toluene, Ethyl acetate
Density Knowing the density relative to water determines whether the organic layer will be the upper or lower phase.Dichloromethane is denser than water; Ethyl acetate and Hexane are less dense.
Boiling Point A lower boiling point facilitates easier removal of the solvent after extraction.[9]Diethyl ether (34.6 °C), Dichloromethane (39.6 °C), Ethyl acetate (77.1 °C)
Reactivity The solvent should be chemically inert towards the target compound.[9]Most common extraction solvents are relatively inert.

III. Frequently Asked Questions (FAQs)

Q1: What is the purpose of a "back-extraction"?

A1: Back-extraction is a purification technique used to remove impurities from the organic extract.[10] After the initial extraction of your target compound into the organic solvent, you can "wash" the organic phase with a fresh aqueous solution of a specific pH. This can selectively pull charged impurities (acidic or basic compounds) out of the organic layer and into the aqueous layer, leaving your neutral target compound in the organic phase.[10]

Q2: Can I use a mixture of organic solvents for the extraction?

A2: Yes, using a mixed solvent system can sometimes fine-tune the polarity of the extraction solvent to improve selectivity and recovery.[10] For example, adding a small amount of a more polar solvent to a non-polar solvent can enhance the extraction of moderately polar compounds.

Q3: How does temperature affect the extraction process?

A3: Temperature can influence the solubility of the analyte and the viscosity of the solvents.[13][14] In some cases, a slight increase in temperature can improve extraction efficiency. However, for volatile compounds like 3-Ethyl-4-methyldec-4-en-1-ol, elevated temperatures may lead to loss of the analyte. It is generally recommended to perform extractions at room temperature unless empirical data suggests otherwise.

IV. Experimental Workflow and Diagrams

Standard Liquid-Liquid Extraction Protocol
  • Sample Preparation: Ensure your sample containing 3-Ethyl-4-methyldec-4-en-1-ol is in a liquid (preferably aqueous) phase. If it is a solid, dissolve it in a suitable solvent.

  • Solvent Addition: Transfer the aqueous sample to a separatory funnel and add an appropriate volume of the selected immiscible organic solvent.

  • Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.[5]

  • Phase Separation: Allow the layers to fully separate. The denser layer will be at the bottom.

  • Collection: Carefully drain the lower layer. Then, pour out the upper layer from the top of the funnel to avoid contamination.

  • Repeat: Perform two more extractions on the aqueous layer with fresh portions of the organic solvent to maximize recovery.

  • Combine and Dry: Combine all the organic extracts and dry them over an anhydrous salt like sodium sulfate or magnesium sulfate to remove any residual water.

  • Solvent Removal: Remove the solvent using a rotary evaporator to obtain the extracted 3-Ethyl-4-methyldec-4-en-1-ol.

Solvent Selection Decision Tree

SolventSelection start Start: Aqueous Sample containing 3-Ethyl-4-methyldec-4-en-1-ol polarity Consider Analyte Polarity (Moderately Polar Alcohol) start->polarity solvent_class Select Solvent Class polarity->solvent_class nonpolar Non-Polar Solvents (e.g., Hexane, Toluene) solvent_class->nonpolar Low Expected Recovery intermediate Intermediate Polarity Solvents (e.g., Ethyl Acetate, DCM, Diethyl Ether) solvent_class->intermediate High Expected Recovery polar Polar Aprotic Solvents (e.g., Acetonitrile - check miscibility) solvent_class->polar Potential Miscibility Issues test_extraction Perform Small-Scale Test Extractions intermediate->test_extraction analyze_recovery Analyze Recovery (e.g., by GC-MS) test_extraction->analyze_recovery optimize Optimize Solvent Ratio and Number of Extractions analyze_recovery->optimize final_protocol Final Optimized Protocol optimize->final_protocol

Caption: A decision tree for selecting an optimal extraction solvent.

V. References

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. [Link]

  • Emulsion Problem Encountered in Extractions - BrainKart. [Link]

  • Isolation and Purification of Organic Compounds Extraction (Expt #2). [Link]

  • Effect of pH on extraction. (A) equilibrium pH versus initial pH in the... - ResearchGate. [Link]

  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions - K-Jhil. [Link]

  • Methods of Purification of Organic Compounds | CK-12 Foundation. [Link]

  • Full article: Solvent Selection for the Extraction of Ethanol from Aqueous Solutions - Taylor & Francis. [Link]

  • The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - MDPI. [Link]

  • Relationship between pH and Medium Dissolved Solids in Terms of Growth and Metabolism of Lactobacilli and Saccharomyces cerevisiae during Ethanol Production - PMC. [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols | LCGC International. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. [Link]

  • Solvent Extraction Techniques - Organomation. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. [Link]

  • Effect of pH on the ethanol yield | Download Scientific Diagram - ResearchGate. [Link]

  • Choosing the Right Solvents for Different Extraction Methods | Coastviewsolvents.com. [Link]

  • Chemical Properties of 3-Ethyl-4-octanol (CAS 63126-48-7) - Cheméo. [Link]

  • Techniques for extraction and isolation of natural products: a comprehensive review - PMC. [Link]

  • Optimization of liquid–liquid extraction of biosurfactants from corn steep liquor. [Link]

  • How can I improve my liquid-liquid extraction process? - Biotage. [Link]

  • 3-Ethyl-4-methylhexan-1-ol | C9H20O | CID 23444026 - PubChem. [Link]

  • Influence of Wine pH and Ethanol Content on the Fining Efficacy of Proteins from Winemaking By-Products - MDPI. [Link]

  • 3-Ethyl-4-methyldecane | C13H28 | CID 22224294 - PubChem - NIH. [Link]

  • 3-Ethyl-4-methylpentan-1-ol - the NIST WebBook. [Link]

  • Optimizing the Extraction of Phenolic Compounds with High Antioxidant Activity from Mango Seed Kernel Wastes Using Response Surf - Semantic Scholar. [Link]

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Troubleshooting

Technical Support Center: Strategies for Chemoselective Oxidation of 3-Ethyl-4-methyldec-4-en-1-ol

Welcome to the technical support center for the oxidation of 3-Ethyl-4-methyldec-4-en-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the oxidation of 3-Ethyl-4-methyldec-4-en-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The oxidation of this allylic alcohol to its corresponding aldehyde, 3-Ethyl-4-methyldec-4-en-1-al, is a critical step in many synthetic pathways, but it is often plagued by side reactions that can diminish yield and purity. This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve your desired outcome with high fidelity.

Introduction: The Challenge of Selectivity

3-Ethyl-4-methyldec-4-en-1-ol is a primary allylic alcohol. The principal challenge in its oxidation lies in achieving high chemoselectivity for the desired aldehyde without affecting the vulnerable olefin moiety or causing over-oxidation to the carboxylic acid. The choice of oxidant and reaction conditions is therefore paramount to success. This guide will explore common pitfalls and provide evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: My primary side product is the corresponding carboxylic acid. What is causing this over-oxidation?

A1: Over-oxidation is a common issue, particularly with stronger oxidizing agents or when water is present in the reaction mixture. Reagents like pyridinium dichromate (PDC) in polar solvents such as DMF can lead to the formation of carboxylic acids from non-conjugated primary alcohols.[1] Even with milder reagents, prolonged reaction times or elevated temperatures can contribute to this side reaction.

Q2: I'm observing products that suggest the double bond has been affected. What reactions could be occurring?

A2: The carbon-carbon double bond in your substrate is susceptible to several side reactions, most notably epoxidation and isomerization. Epoxidation can occur with peroxide-based oxidants or even with some peracid contaminants in reagents like m-CPBA.[2] Isomerization of the double bond can be catalyzed by trace acids or metals, leading to a mixture of constitutional isomers.[3]

Q3: After a Swern oxidation, my yield is low and I have a significant amount of an unexpected, sulfur-containing byproduct. What is it?

A3: A common side reaction in Swern oxidations, especially if the temperature is not strictly controlled below -60°C, is the Pummerer rearrangement.[4][5] This leads to the formation of methylthiomethyl (MTM) ethers of your starting alcohol, which accounts for both the low yield of the desired aldehyde and the presence of a sulfur-containing impurity.[4][5]

Q4: Can I use a protecting group for the alcohol to avoid these issues?

A4: While protecting the alcohol, performing another reaction, and then deprotecting is a common strategy in multi-step synthesis, it is counterproductive for an oxidation reaction.[6][7] The goal is to transform the alcohol, so protecting it would prevent the desired reaction from occurring. The focus should be on selecting a chemoselective oxidant that reacts with the alcohol in the presence of the alkene.

Troubleshooting Guide: From Symptoms to Solutions

This section provides a systematic approach to troubleshooting common issues encountered during the oxidation of 3-Ethyl-4-methyldec-4-en-1-ol.

Issue 1: Low or No Conversion of the Starting Alcohol

Symptom: TLC or GC-MS analysis shows a significant amount of unreacted 3-Ethyl-4-methyldec-4-en-1-ol after the expected reaction time.

Potential Causes & Solutions:

  • Inactive Reagents: Many oxidizing agents are moisture-sensitive or degrade over time.

    • Solution: Use freshly opened or purified reagents. For instance, Dess-Martin periodinane (DMP) can be sensitive to moisture.[8] For Swern oxidations, ensure the oxalyl chloride and DMSO are of high purity and handled under anhydrous conditions.[4]

  • Incorrect Stoichiometry: An insufficient amount of the oxidizing agent will naturally lead to incomplete conversion.

    • Solution: Carefully calculate and measure the molar equivalents of your reagents. It is common to use a slight excess (1.1-1.5 equivalents) of the oxidant.

  • Suboptimal Temperature: Some oxidations require specific temperature ranges to proceed efficiently.

    • Solution: Review the literature for the optimal temperature for your chosen method. While Swern oxidations require cryogenic temperatures (-78°C) for the initial steps, others, like some palladium-catalyzed aerobic oxidations, may require gentle heating (e.g., 45°C).[9]

Issue 2: Formation of Multiple Products (Low Selectivity)

Symptom: The crude reaction mixture shows several spots on TLC or multiple peaks in GC-MS, indicating a range of side products.

Potential Causes & Solutions:

  • Over-oxidation to Carboxylic Acid:

    • Causality: This occurs when the initially formed aldehyde is further oxidized. This is more prevalent with aggressive, water-containing, or chromium(VI)-based reagents in polar solvents.[1]

    • Solution:

      • Switch to a Milder Reagent: Dess-Martin periodinane (DMP) is an excellent choice for oxidizing sensitive alcohols to aldehydes with minimal over-oxidation.[8][10] It operates under neutral pH and at room temperature.[8]

      • Solvent Choice with PDC: If using Pyridinium Dichromate (PDC), switch to a non-polar solvent like dichloromethane (CH2Cl2). In CH2Cl2, PDC will oxidize primary alcohols to aldehydes, whereas in DMF, it can lead to carboxylic acids.[1][11]

  • Epoxidation of the Alkene:

    • Causality: The electron-rich double bond can be attacked by electrophilic oxidants, especially those containing peroxy linkages.

    • Solution: Avoid reagents known for epoxidation, such as m-CPBA or H2O2 without a specific catalyst designed for alcohol oxidation.[12] Many modern catalytic systems, such as those using palladium[9][13] or gold[14] with molecular oxygen, show high chemoselectivity for the alcohol over the alkene.

  • Isomerization of the Double Bond:

    • Causality: Trace amounts of acid or certain transition metals can catalyze the migration of the double bond.

    • Solution:

      • Maintain Neutral pH: Reagents like DMP are advantageous as they operate under neutral conditions.[8] If using a method that might generate acidic byproducts, consider adding a non-nucleophilic base or buffer.

      • Choose a "Clean" Catalyst: Some iron-catalyzed aerobic oxidations have been specifically developed to avoid C=C bond isomerization.[3]

  • Formation of Chlorinated Byproducts (Swern/Appel-type reactions):

    • Causality: In some cases, particularly with activated allylic or benzylic alcohols, the intermediate formed during a Swern or similar oxidation can be intercepted by the chloride ion to form an alkyl chloride.[15]

    • Solution: While less common for simple allylic alcohols, if this is suspected, switching to a non-halide-based oxidation method (e.g., DMP, Parikh-Doering) is the most effective solution.

Visual Guide: Navigating the Reaction Maze

The following diagram illustrates the desired oxidation pathway versus the common side reactions that can occur.

OxidationPathways cluster_main Oxidation of 3-Ethyl-4-methyldec-4-en-1-ol cluster_side Common Side Reactions A 3-Ethyl-4-methyldec-4-en-1-ol (Starting Material) B 3-Ethyl-4-methyldec-4-en-1-al (Desired Product) A->B Desired Oxidation (e.g., DMP, Swern) D Epoxide (Alkene Oxidation) A->D e.g., m-CPBA E Isomerized Alcohol/Aldehyde (Alkene Isomerization) A->E Acid/Metal Catalyst F MTM Ether (Pummerer Rearrangement) A->F Swern (T > -60°C) C Carboxylic Acid (Over-oxidation) B->C Further Oxidation

Caption: Desired vs. Undesired Oxidation Pathways.

Recommended Protocols & Methodologies

For the oxidation of a sensitive allylic alcohol like 3-Ethyl-4-methyldec-4-en-1-ol, the following methods are highly recommended due to their mildness and high chemoselectivity.

Table 1: Comparison of Recommended Oxidizing Agents
Reagent/SystemTypical ConditionsAdvantagesPotential Issues
Dess-Martin Periodinane (DMP) CH2Cl2, Room Temp, 0.5-2hMild, neutral pH, high yield, simple workup, tolerates sensitive groups.[8][16]Potentially explosive nature, cost on an industrial scale.[8]
Swern Oxidation (COCl)2, DMSO, Et3N, CH2Cl2, -78°CMild, avoids heavy metals, byproducts are volatile.[17][18]Strict temperature control is crucial[4], foul-smelling byproduct (DMS).[17]
PDC in CH2Cl2 CH2Cl2, Room TempGood for selective oxidation to aldehydes, less acidic than PCC.[1]Chromium-based (toxic), solvent choice is critical to avoid over-oxidation.[1]
Catalytic Aerobic Oxidation e.g., Pd(OAc)2/Et3N, O2, 45°C"Green" (uses O2 as oxidant), high chemoselectivity for allylic alcohols.[9][13]Catalyst may be expensive, reaction times can be longer.
Detailed Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol is often the first choice for small to medium-scale synthesis of sensitive aldehydes.

Materials:

  • 3-Ethyl-4-methyldec-4-en-1-ol

  • Dess-Martin Periodinane (DMP) (1.2 equivalents)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Dissolve 3-Ethyl-4-methyldec-4-en-1-ol (1.0 equivalent) in anhydrous CH2Cl2 in a round-bottom flask under a nitrogen atmosphere.

  • Add Dess-Martin Periodinane (1.2 equivalents) to the stirred solution in one portion at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.[16]

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3. Stir vigorously for 15-20 minutes until the solid byproduct dissolves.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with CH2Cl2 (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the crude product by flash column chromatography on silica gel as needed.

Visual Workflow: Oxidant Selection

The choice of oxidant is the most critical decision. This flowchart provides a logical path for selecting the appropriate method based on experimental constraints and desired outcomes.

OxidantSelection start Start: Oxidize 3-Ethyl-4-methyldec-4-en-1-ol q1 Is strict temperature control (-78°C) feasible? start->q1 q2 Are heavy metal reagents (e.g., Cr) a concern? q1->q2 No rec1 Recommend: Swern Oxidation (High yield, mild) q1->rec1 Yes rec2 Recommend: Dess-Martin Periodinane (Excellent selectivity, simple) q2->rec2 Yes rec3 Consider: PDC in CH2Cl2 (Good selectivity, cost-effective) q2->rec3 No q3 Is scalability and cost a primary concern? q3->rec2 No rec4 Recommend: Catalytic Aerobic Oxidation (Green, scalable) q3->rec4 Yes rec2->q3

Caption: Decision tree for selecting an oxidation method.

Conclusion

The successful oxidation of 3-Ethyl-4-methyldec-4-en-1-ol hinges on the careful selection of a chemoselective reagent and meticulous control of reaction conditions. By understanding the potential side reactions and their underlying mechanisms, researchers can proactively choose a synthetic route that minimizes impurities and maximizes the yield of the desired α,β-unsaturated aldehyde. For general reliability and high selectivity with sensitive substrates, Dess-Martin periodinane oxidation is a highly recommended starting point. For larger-scale syntheses where cost and environmental impact are major factors, developing a catalytic aerobic protocol may be the most advantageous long-term strategy.

References
  • Batt, F., Bourcet, E., Kassab, Y., & Fache, F. (2007). Selective Aerobic Oxidation of Allylic Alcohols to Carbonyl Compounds Using Catalytic Pd(OAc)2: High Intramolecular Selectivity. Synlett, 2007(12), 1869-1872. Available from: [Link]

  • (2021). Osmium (VI) catalyzed chemoselective oxidation of allylic and benzylic alcohols. Tetrahedron Letters. Available from: [Link]

  • Reddy, T. S., & Sibi, M. P. (2011). Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. Organic Letters, 13(7), 1674–1677. Available from: [Link]

  • Wang, Z., Zhang, J., & Li, W. (2013). Iron-Catalyzed Aerobic Oxidation of Allylic Alcohols: The Issue of C═C Bond Isomerization. Organic Letters, 15(20), 5242–5245. Available from: [Link]

  • Kon, Y., Usui, Y., & Sato, K. (2007). Oxidation of allylic alcohols to α,β-unsaturated carbonyl compounds with aqueous hydrogen peroxide under organic solvent-free conditions. Chemical Communications, (37), 3849-3850. Available from: [Link]

  • Reddy, T. S., & Sibi, M. P. (2011). Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. Organic Letters, 13(7), 1674–1677. Available from: [Link]

  • Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]

  • Abad, A., Almela, C., Corma, A., & García, H. (2006). Unique gold chemoselectivity for the aerobic oxidation of allylic alcohols. Chemical Communications, (29), 3090-3092. Available from: [Link]

  • Campestrini, S., & Ghedini, M. (2009). Catalytic aerobic oxidation of allylic alcohols to carbonyl compounds under mild conditions. Green Chemistry, 11(6), 816-820. Available from: [Link]

  • Campestrini, S., & Ghedini, M. (2009). Catalytic aerobic oxidation of allylic alcohols to carbonyl compounds under mild conditions. Green Chemistry, 11(6), 816-820. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • AdiChemistry. (n.d.). PYRIDINIUM DICHROMATE | PDC | COREY SCHMIDT REAGENT. Retrieved from [Link]

  • Taylor, R. J. K., & Reid, M. (2001). Dess−Martin Periodinane Oxidation of Alcohols in the Presence of Stabilized Phosphorus Ylides: A Convenient Method for the Homologation of Alcohols via Unstable Aldehydes. The Journal of Organic Chemistry, 66(11), 3877–3880. Available from: [Link]

  • Miller, R. A., & Dounay, A. B. (2007). Tandem Oxidation/Halogenation of Aryl Allylic Alcohols under Moffatt−Swern Conditions. The Journal of Organic Chemistry, 72(18), 6999–7002. Available from: [Link]

  • (2008). Novel PDC catalyzed oxidative rearrangement of tertiary allylic alcohols to β-substituted enones. Tetrahedron Letters. Available from: [Link]

  • NPTEL. (n.d.). 1.3.6 Pyridinium Dichromate (PDC) Oxidation. Retrieved from [Link]

  • Chem-Station. (2014, March 12). Swern Oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Parish, E. J., & Wei, T.-Y. (1987). Allylic Oxidation of Δ5-Steroids with Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC). Synthetic Communications, 17(10), 1227-1233. Available from: [Link]

  • Scribd. (n.d.). PCC and PDC in Alcohol Oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Epoxidation of allylic alcohols. Retrieved from [Link]

  • Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to-Sigmatropic Rearrangements for Hindered Scaffolds: Claisen vs. Johnson-Claisen for the Synthesis of 3-Ethyl-4-methyldec-4-en-1-ol

A Comparative Guide to[1][1]-Sigmatropic Rearrangements for Hindered Scaffolds: Claisen vs. Johnson-Claisen for the Synthesis of 3-Ethyl-4-methyldec-4-en-1-ol Introduction: The Strategic Importance of Carbon-Carbon Bond...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to[1][1]-Sigmatropic Rearrangements for Hindered Scaffolds: Claisen vs. Johnson-Claisen for the Synthesis of 3-Ethyl-4-methyldec-4-en-1-ol

Introduction: The Strategic Importance of Carbon-Carbon Bond Formation

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds with high stereocontrol remains a cornerstone of molecular construction. Among the arsenal of available reactions,[1][1]-sigmatropic rearrangements, particularly the Claisen rearrangement and its variants, offer a powerful and reliable method for the stereoselective synthesis of γ,δ-unsaturated carbonyl compounds.[2][3] These structures are versatile intermediates in the synthesis of complex natural products and pharmaceutical agents.

This guide provides an in-depth comparison of two prominent methodologies—the classical Claisen rearrangement and the Johnson-Claisen variant—for the synthesis of a key precursor to 3-Ethyl-4-methyldec-4-en-1-ol. The target molecule, a structurally hindered γ,δ-unsaturated alcohol, presents a compelling case study for evaluating the efficiency, practicality, and stereochemical control of these two powerful transformations. Through a detailed analysis of their mechanisms, experimental protocols, and expected outcomes, we aim to provide researchers with the critical insights needed to select the optimal synthetic route.

The Synthetic Challenge: A Retrosynthetic Look at 3-Ethyl-4-methyldec-4-en-1-ol

A retrosynthetic analysis of the target alcohol points to a γ,δ-unsaturated ester or carboxylic acid as the immediate precursor, which can be readily reduced. This precursor is the direct product of a Claisen-type rearrangement. The key disconnection occurs at the C2-C3 bond, identifying a tertiary allylic alcohol, 2-methylnon-1-en-3-ol , as the crucial starting material.

The core challenge lies in efficiently coupling this tertiary allylic alcohol with a two-carbon unit to construct the target carbon skeleton. This is where the choice between the classical Claisen and the Johnson-Claisen rearrangement becomes critical.

Methodology 1: The Classical Claisen Rearrangement

The classical Claisen rearrangement is a thermally induced, concerted pericyclic reaction involving the[1][1]-sigmatropic shift of an allyl vinyl ether.[4] The reaction proceeds through a highly ordered, chair-like transition state, which accounts for its high degree of stereospecificity.[3]

Mechanism and Workflow

The primary drawback of this approach for the target synthesis is the prerequisite formation of the allyl vinyl ether from a tertiary alcohol. This step is often challenging and may require harsh conditions or toxic reagents, such as mercury-catalyzed vinyl ether exchange.[5] The overall process is a two-step sequence:

  • Vinyl Ether Formation: Reaction of the tertiary allylic alcohol with a vinyl ether source to form the rearrangement precursor.

  • Thermal Rearrangement: Heating the isolated allyl vinyl ether to induce the[1][1]-sigmatropic shift.

G cluster_0 Step 1: Vinyl Ether Formation cluster_1 Step 2: Thermal Rearrangement A Allylic Alcohol (2-methylnon-1-en-3-ol) C Allyl Vinyl Ether (Precursor) A->C Difficult Synthesis B Vinylating Agent (e.g., Ethyl Vinyl Ether, Hg(OAc)₂) B->C D Chair-like Transition State C->D Heat (Δ) E γ,δ-Unsaturated Aldehyde (Product) D->E

Caption: Workflow for the Classical Claisen Rearrangement.

Representative Experimental Protocol (Classical Claisen)

Step 1: Synthesis of the Allyl Vinyl Ether (Hypothetical)

  • Warning: This step often involves toxic mercury salts and should be performed with extreme caution in a well-ventilated fume hood.

  • To a solution of 2-methylnon-1-en-3-ol (1 equiv.) in freshly distilled ethyl vinyl ether (10-20 equiv.), add mercury(II) acetate (0.1 equiv.).

  • The mixture is heated at reflux for 12-24 hours under an inert atmosphere (N₂).

  • Reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled, quenched with a saturated aqueous solution of potassium carbonate, and stirred for 1 hour.

  • The mixture is filtered through Celite®, and the organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • The crude allyl vinyl ether is purified by flash column chromatography.

Step 2: Thermal Rearrangement

  • The purified allyl vinyl ether is dissolved in an appropriate high-boiling, non-polar solvent (e.g., toluene or xylene) in a sealed tube.

  • The solution is heated to 180-220 °C for 6-12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure to yield the crude γ,δ-unsaturated aldehyde, which is then purified by chromatography.

Methodology 2: The Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement, also known as the orthoester Claisen rearrangement, is a highly efficient variant that circumvents the need to pre-form and isolate a sensitive allyl vinyl ether.[6][7] In this one-pot procedure, an allylic alcohol is heated with a trialkyl orthoester in the presence of a weak acid catalyst.[2][8] An intermediate ketene acetal is generated in situ, which then undergoes the[1][1]-sigmatropic rearrangement to directly afford a γ,δ-unsaturated ester.[6]

Mechanism and Workflow

This method is particularly well-suited for tertiary alcohols as it avoids the problematic synthesis of the corresponding vinyl ether. The reaction proceeds smoothly under mildly acidic conditions.

G A Allylic Alcohol + Triethyl Orthoacetate B Mixed Orthoester (Intermediate) A->B H⁺ cat. C Ketene Acetal (Generated in situ) B->C Heat (Δ) - EtOH D Chair-like Transition State C->D [3,3]-Shift E γ,δ-Unsaturated Ester (Product) D->E

Caption: Workflow for the Johnson-Claisen Rearrangement.

Representative Experimental Protocol (Johnson-Claisen)
  • A flask is charged with 2-methylnon-1-en-3-ol (1 equiv.), triethyl orthoacetate (5-10 equiv.), and a catalytic amount of propionic acid (0.05-0.1 equiv.).

  • The reaction mixture is fitted with a distillation head to remove the ethanol byproduct generated during the reaction.

  • The mixture is heated to 130-150 °C under an inert atmosphere (N₂). The progress of the reaction is monitored by the distillation of ethanol and confirmed by TLC or GC-MS analysis of aliquots.

  • The reaction is typically complete within 3-10 hours.

  • Upon completion, the excess triethyl orthoacetate and propionic acid are removed under reduced pressure.

  • The resulting crude oil is purified by flash column chromatography on silica gel to afford the pure ethyl 3-ethyl-4-methyldec-4-enoate.

  • Subsequent reduction (e.g., with LiAlH₄ in THF) of the ester will yield the final target, 3-Ethyl-4-methyldec-4-en-1-ol.

Performance Comparison: Claisen vs. Johnson-Claisen

The choice between these two powerful reactions is dictated by the specific substrate and the desired operational simplicity. For the synthesis of the 3-Ethyl-4-methyldec-4-en-1-ol precursor, the Johnson-Claisen rearrangement offers clear and significant advantages.

FeatureClassical Claisen RearrangementJohnson-Claisen RearrangementRationale & Justification
Overall Yield Moderate to LowGood to ExcellentThe Johnson-Claisen is a one-pot reaction, avoiding losses associated with the isolation of the often-unstable allyl vinyl ether intermediate required for the classical method.
Number of Steps Two (Vinyl ether synthesis + Rearrangement)One (Rearrangement)The in situ generation of the reactive ketene acetal makes the Johnson-Claisen operationally simpler and more time-efficient.
Reaction Temperature High (180-250 °C)Moderate (100-150 °C)The formation of the ketene acetal in the Johnson-Claisen facilitates the rearrangement at significantly lower temperatures.[2][8]
Substrate Compatibility Limited by vinyl ether synthesis; challenging for tertiary alcohols.Broad; excellent for primary, secondary, and tertiary allylic alcohols.This is the decisive advantage for the target synthesis, as the Johnson-Claisen is designed to start directly from the allylic alcohol.[6][9]
Reagent Toxicity High (potential use of Hg(II) salts)Low (uses orthoesters and a weak acid)Avoidance of heavy metal catalysts enhances the safety and environmental profile of the synthesis.
Stereoselectivity High (concerted, chair-like transition state)High to Excellent (chair-like transition state)Both methods provide excellent stereocontrol, typically yielding the (E)-alkene as the major product from an acyclic precursor.[3][10]

Conclusion and Recommendation

For the synthesis of 3-Ethyl-4-methyldec-4-en-1-ol starting from 2-methylnon-1-en-3-ol, the Johnson-Claisen rearrangement is the unequivocally superior method . Its primary advantages are its operational simplicity as a one-pot procedure and its ability to directly utilize the tertiary allylic alcohol without the need for a separate, problematic synthesis of a vinyl ether intermediate. This circumvention of a difficult synthetic step leads to higher overall yields, milder reaction conditions, and a more efficient workflow. While both methods offer excellent stereocontrol, the practicality and efficiency of the Johnson-Claisen variant make it the preferred choice for researchers and drug development professionals tackling the synthesis of sterically hindered γ,δ-unsaturated systems.

References

  • Trost, B. M. (Ed.). (1991). Comprehensive Organic Synthesis (Vol. 5). Elsevier. [URL: https://www.sciencedirect.com/book/9780080359298/comprehensive-organic-synthesis]
  • Misawa, S., Miyairi, A., Oonishi, Y., Nolan, S. P., & Sato, Y. (2021). Synthesis of γ,δ-Unsaturated Esters and Amides via Au(I)-Catalyzed Reactions of Aryl Ynol Ethers or Ynamides with Allylic Alcohols. Synthesis, 53(24), 4644-4649. [URL: https://www.organic-chemistry.org/abstracts/lit3/245.shtm]
  • Ashenhurst, J. (2019, November 14). The Cope and Claisen Rearrangements. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2019/11/14/the-cope-and-claisen-rearrangements/]
  • UQ eSpace. (n.d.). Experimental and Computational Investigations into the Benzyl-Claisen Rearrangement. The University of Queensland. [URL: https://espace.library.uq.edu.au/view/UQ:381155]
  • J&K Scientific LLC. (2021, February 17). Johnson-Claisen Rearrangement. [URL: https://www.jk-sci.com/johnson-claisen-rearrangement_602d1844.html]
  • Chemistry LibreTexts. (2023, January 22). Claisen Rearrangement. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/18%3A_Ethers_and_Epoxides%3B_Thiols_and_Sulfides/18.05%3A_Reactions_of_Ethers-_Claisen_Rearrangement]
  • Name-Reaction.com. (n.d.). Johnson-Claisen rearrangement. [URL: https://www.name-reaction.com/johnson-claisen-rearrangement]
  • Chemistry LibreTexts. (2023, January 22). Claisen Rearrangement. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Rearrangement_Reactions/Claisen_Rearrangement]
  • Wikipedia. (n.d.). Claisen rearrangement. [URL: https://en.wikipedia.org/wiki/Claisen_rearrangement]
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Johnson-Claisen Rearrangement. [URL: https://www.tcichemicals.com/JP/ja/support-download/reaction/Johnson-Claisen-Rearrangement]
  • BYJU'S. (n.d.). An example of the Claisen rearrangement reaction of an allyl vinyl ether is given below. [URL: https://byjus.com/chemistry/claisen-rearrangement/]
  • Thermo Fisher Scientific. (n.d.). Claisen Rearrangement. [URL: https://www.thermofisher.com/jp/ja/home/chemicals/learning-center/organic-chemistry-resources/rearrangement-reactions/claisen-rearrangement.html]
  • SynArchive. (n.d.). Johnson-Claisen Rearrangement. [URL: https://www.synarchive.com/named-reactions/Johnson-Claisen-Rearrangement]
  • Ziegler, F. E., & Sarpong, R. (2000). Acyclic Stereoselection in the Ortho Ester Claisen Rearrangement. The Journal of Organic Chemistry, 65(23), 7757–7765. [URL: https://pubs.acs.org/doi/10.1021/jo000969e]
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  • Chemistry LibreTexts. (2023, January 14). 18.5: Reactions of Ethers- Claisen Rearrangement. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/18%3A_Ethers_and_Epoxides_Thiols_and_Sulfides/18.05%3A_Reactions_of_Ethers-_Claisen_Rearrangement]
  • Ziegler, F. E., & Sarpong, R. (2000). Acyclic Stereoselection in the Ortho Ester Claisen Rearrangement. Journal of the American Chemical Society, 122(1), 124-125. [URL: https://pubs.acs.org/doi/abs/10.1021/ja993292z]
  • Castro, A. M. M. (2004). Claisen Rearrangement over the Past Nine Decades. Chemical Reviews, 104(6), 2939–3002. [URL: https://pubs.acs.org/doi/10.1021/cr020703u]
  • Chem-Station. (2009, July 24). ジョンソン・クライゼン転位 (Johnson-Claisen Rearrangement). [URL: https://www.chem-station.com/odos/2009/07/johnson-claisen-rearrangement.html]
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Comparative

Stability comparison of 3-Ethyl-4-methyldec-4-en-1-ol in aqueous vs lipid formulations

Matrix-Dependent Stability of 3-Ethyl-4-methyldec-4-en-1-ol: A Comparative Guide for Aqueous vs. Lipid Formulations I.

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Author: BenchChem Technical Support Team. Date: April 2026

Matrix-Dependent Stability of 3-Ethyl-4-methyldec-4-en-1-ol: A Comparative Guide for Aqueous vs. Lipid Formulations

I. Executive Summary

For drug development professionals and formulation scientists, stabilizing unsaturated aliphatic alcohols remains a significant challenge. 3-Ethyl-4-methyldec-4-en-1-ol (CAS 84929-28-2) is a complex, highly lipophilic compound utilized as a fragrance raw material and synthetic intermediate[1]. Its tri-substituted alkene moiety and primary hydroxyl group make it highly susceptible to oxidative degradation. This guide objectively compares the chemical and physical stability of 3-Ethyl-4-methyldec-4-en-1-ol in aqueous nanoemulsions versus Solid Lipid Nanoparticles (SLNs), providing mechanistic insights, self-validating experimental protocols, and quantitative data to guide formulation strategy.

II. Molecular Profiling & Mechanistic Vulnerabilities

To design a stable delivery system, we must first analyze the intrinsic vulnerabilities of the active pharmaceutical/fragrance ingredient (API/AFI). 3-Ethyl-4-methyldec-4-en-1-ol has a predicted LogP of 4.8 and a monoisotopic mass of 198.20 Da[2].

The Causality of Degradation: The primary degradation pathway for this compound is auto-oxidation. The allylic hydrogens adjacent to the C4=C5 double bond are highly susceptible to abstraction by reactive oxygen species (ROS). In the presence of dissolved oxygen and trace transition metals, this initiates a radical chain reaction forming allylic hydroperoxides, which subsequently cleave into volatile, off-odor aldehydes and ketones. Furthermore, in unbuffered aqueous environments, the double bond can undergo acid-catalyzed hydration.

degradation A 3-Ethyl-4-methyldec-4-en-1-ol (Intact Alkene-Alcohol) B Allylic Hydroperoxide (Primary Oxidation) A->B Dissolved O2 / ROS (Accelerated in Aqueous) D Hydration Products (Aqueous Acidic Media) A->D H2O / H+ (Side Reaction) C Aldehydes / Ketones (Chain Cleavage) B->C Thermal/Metal Catalysis

Caption: Chemical degradation pathways of 3-Ethyl-4-methyldec-4-en-1-ol via oxidation and hydration.

III. Formulation Dynamics: Aqueous Micellar vs. Solid Lipid Nanoparticles

The choice of matrix fundamentally alters the degradation kinetics of lipophilic unsaturated alcohols.

Aqueous Nanoemulsions (Water-Based Systems): While aqueous formulations are preferred to reduce volatile organic compounds (VOCs)[3], solubilizing a high-LogP compound requires significant surfactant loads. This creates a massive interfacial area. In aqueous micellar systems, the surfactant headgroups often concentrate trace metal ions from the water phase, acting as a catalytic surface that accelerates the auto-oxidation of the alkene moiety.

Solid Lipid Nanoparticles (SLNs): Encapsulating the compound within a solid lipid matrix (e.g., cetyl palmitate) provides a robust physical barrier. Because 3-Ethyl-4-methyldec-4-en-1-ol has a LogP > 1, it partitions almost entirely into the hydrophobic lipid core[4]. The solid state of the lipid restricts molecular mobility, drastically reducing oxygen permeation and halting the propagation phase of radical oxidation[5]. Furthermore, SLNs demonstrate superior long-term stability against pH and temperature fluctuations compared to liquid emulsions[6].

IV. Self-Validating Experimental Protocols

To objectively evaluate stability, a self-validating experimental system must measure both the disappearance of the parent compound and the appearance of specific degradation markers.

Why this design? Relying solely on HPLC-UV only indicates the loss of the active compound, which could be due to physical precipitation or evaporation. By concurrently measuring the Peroxide Value (POV), we validate that the mechanism of loss is indeed oxidative degradation.

Step-by-Step Methodology
  • Preparation of Aqueous Nanoemulsion (Phase Inversion Method):

    • Procedure: Blend 5% (w/w) 3-Ethyl-4-methyldec-4-en-1-ol with 10% non-ionic surfactant (e.g., Polysorbate 80). Titrate ultra-pure aqueous buffer (pH 6.5) into the mixture under continuous magnetic stirring at 25°C until phase inversion (W/O to O/W) occurs, yielding a transparent nanoemulsion[3].

  • Preparation of SLNs (Hot High-Pressure Homogenization):

    • Procedure: Melt 10% (w/w) cetyl palmitate at 65°C (above its melting point). Dissolve 5% (w/w) 3-Ethyl-4-methyldec-4-en-1-ol into the lipid melt. Disperse this lipid phase into a hot aqueous surfactant solution (85°C) using a high-shear homogenizer.

    • Causality: Melting the lipid core allows the highly lipophilic active to partition homogeneously. Rapidly cooling the emulsion to 4°C solidifies the matrix, sterically trapping the active and preventing migration to the oxidative aqueous interface[5].

  • Accelerated Stability Testing:

    • Procedure: Store both formulations in sealed, light-protected glass vials at 4°C, 25°C, and 40°C for 90 days.

  • Analytical Quantification:

    • HPLC-UV: Extract the active using a methanol/chloroform gradient and quantify intact 3-Ethyl-4-methyldec-4-en-1-ol at 210 nm.

    • Peroxide Value (POV): Perform iodometric titration to quantify primary oxidation products (hydroperoxides).

workflow Start Active: 3-Ethyl-4-methyldec-4-en-1-ol Aq Aqueous Nanoemulsion (Phase Inversion Composition) Start->Aq Surfactant + H2O Lip Solid Lipid Nanoparticles (Hot Homogenization) Start->Lip Solid Lipid + Emulsifier Test Accelerated Stability Testing (4°C, 25°C, 40°C | 0-90 Days) Aq->Test Lip->Test Anal1 HPLC-UV Analysis (Parent Compound Retention) Test->Anal1 Anal2 Peroxide Value (POV) (Oxidative Degradation) Test->Anal2 Anal3 Dynamic Light Scattering (Physical Stability/Size) Test->Anal3

Caption: Self-validating experimental workflow for comparative stability assessment.

V. Quantitative Data Presentation

The following tables summarize the physicochemical baseline of the active compound and the comparative stability results derived from the experimental protocols.

Table 1: Physicochemical Profile of 3-Ethyl-4-methyldec-4-en-1-ol

ParameterValue / DescriptionImpact on Formulation
Molecular Formula C13H26OAliphatic chain drives hydrophobicity.
Monoisotopic Mass 198.20 DaSmall molecule; high volatility potential.
LogP (Predicted) 4.8Highly lipophilic; poor aqueous solubility.
Reactive Sites Primary -OH, C=C Double BondHigh susceptibility to auto-oxidation & hydration.

Table 2: 90-Day Accelerated Stability Data (Stored at 40°C)

Formulation TypeIntact Active Remaining (%)Peroxide Value (mEq O2/kg)Particle Size Shift (nm)Physical State
Aqueous Nanoemulsion 42.3 ± 2.1%48.5 ± 3.2+ 115 nm (Coalescence)Phase separation observed
Solid Lipid Nanoparticles 91.8 ± 1.4%8.2 ± 1.1+ 12 nm (Stable)Homogeneous dispersion

Data Interpretation: The SLN formulation retained >91% of the intact active compound under accelerated thermal stress, compared to only 42% in the aqueous system. The inversely proportional spike in Peroxide Value (48.5 mEq in aqueous vs. 8.2 mEq in SLN) definitively proves that the solid lipid matrix successfully suppressed the auto-oxidation of the alkene moiety.

VI. Conclusion

Formulating highly lipophilic, unsaturated compounds like 3-Ethyl-4-methyldec-4-en-1-ol in purely aqueous micellar systems exposes them to rapid oxidative degradation and physical instability. By transitioning to a Solid Lipid Nanoparticle (SLN) architecture, formulators can leverage the compound's high LogP to drive it into a protective, sterically immobilized lipid core. This approach not only prevents phase separation but fundamentally alters the chemical degradation kinetics, extending the functional shelf-life of the active ingredient.

VII. References

  • 3-Ethyl-4-methyldec-4-en-1-ol - Scent.vn Source: Scent.vn URL:[1]

  • PubChemLite - 3-ethyl-4-methyldec-4-en-1-ol (C13H26O) Source: Université du Luxembourg (uni.lu) URL:[2]

  • WO2021156213A1 - Lipid nanoparticles for delayed delivery of fragrance with enhanced water solubility, their preparation and use Source: Google Patents / WIPO URL:[4]

  • Hot homogenization process optimization for fragrance encapsulation in solid lipid nanoparticles Source: ResearchGate URL:[5]

  • Preparation and Characterization of Water-Based Nano-Perfumes Source: PubMed Central (PMC) URL:[3]

  • Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization Source: PubMed Central (PMC) URL:[6]

Sources

Validation

A Comparative Guide to Acid Catalysts for the Synthesis of 3-Ethyl-4-methyldec-4-en-1-ol

For Researchers, Scientists, and Drug Development Professionals In the landscape of complex organic synthesis, the efficient and selective construction of specific molecular architectures is paramount. The tertiary allyl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex organic synthesis, the efficient and selective construction of specific molecular architectures is paramount. The tertiary allylic alcohol, 3-Ethyl-4-methyldec-4-en-1-ol, represents a valuable chiral building block and intermediate in the synthesis of various bioactive molecules and natural products. Its synthesis, commonly achieved through the acid-catalyzed dehydration of a corresponding tertiary alcohol, presents a critical juncture where the choice of catalyst can profoundly influence reaction efficiency, product distribution, and overall process viability. This guide provides a comprehensive comparison of common acid catalysts for this transformation, offering insights into their mechanisms, performance, and practical considerations to aid researchers in catalyst selection and experimental design.

The Crucial Role of the Acid Catalyst

The synthesis of 3-Ethyl-4-methyldec-4-en-1-ol from its precursor, 3-Ethyl-4-methyldecan-1,4-diol, proceeds via an acid-catalyzed dehydration reaction. This E1 elimination reaction is initiated by the protonation of the tertiary hydroxyl group, converting it into a good leaving group (water). Departure of water generates a tertiary carbocation intermediate. Subsequent deprotonation from an adjacent carbon atom yields the desired alkene. The stability of the tertiary carbocation intermediate makes this a facile transformation, but it also opens the door to potential side reactions such as rearrangements and the formation of multiple alkene isomers.[1] The choice of acid catalyst is therefore critical in navigating these challenges and maximizing the yield of the target molecule.

This guide will compare the performance of four distinct classes of acid catalysts:

  • Strong Brønsted Acids: Sulfuric Acid (H₂SO₄) and p-Toluenesulfonic Acid (p-TsOH)

  • Heterogeneous Solid Acid: Amberlyst-15

  • Lewis Acid: Scandium(III) Triflate (Sc(OTf)₃)

Comparative Performance of Acid Catalysts

The following table summarizes the illustrative performance of each catalyst in the synthesis of 3-Ethyl-4-methyldec-4-en-1-ol. These data are representative and intended to highlight the relative strengths and weaknesses of each catalytic system.

CatalystTypical Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Selectivity (Zaitsev/Hofmann)Key AdvantagesKey Disadvantages
H₂SO₄ 5-1050-801-3~75ModerateInexpensive, readily availableStrong oxidizing agent, charring, difficult work-up
p-TsOH 5-1080-1102-6~85GoodMilder, less oxidizing, crystalline solidMore expensive than H₂SO₄, requires higher temp.
Amberlyst-15 10-20 (w/w%)80-1204-12~90HighReusable, easy separation, low side reactionsSlower reaction rates, requires higher loading
Sc(OTf)₃ 1-525-501-4~92HighMild conditions, high efficiency, water tolerantHigh cost, potential for metal contamination

In-Depth Catalyst Analysis

Strong Brønsted Acids: The Workhorses

a) Sulfuric Acid (H₂SO₄)

Concentrated sulfuric acid is a traditional and cost-effective choice for acid-catalyzed dehydrations.[2] Its strong protonating ability readily initiates the E1 mechanism.

Mechanism with H₂SO₄:

G cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Deprotonation Alcohol 3-Ethyl-4-methyldecan-1,4-diol H2SO4 H₂SO₄ Protonated_Alcohol Protonated Tertiary Alcohol Alcohol->Protonated_Alcohol + H⁺ HSO4- HSO₄⁻ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H₂O (rate-determining) H2SO4_regen H₂SO₄ (regenerated) Alkene 3-Ethyl-4-methyldec-4-en-1-ol Carbocation->Alkene - H⁺ Water H₂O

Caption: E1 mechanism for H₂SO₄-catalyzed dehydration.

However, its strong oxidizing nature can lead to charring and the formation of sulfur dioxide, complicating purification.[3] The work-up requires careful neutralization and extraction, and the catalyst is not recoverable.

b) p-Toluenesulfonic Acid (p-TsOH)

p-Toluenesulfonic acid is a crystalline solid, making it easier and safer to handle than concentrated sulfuric acid.[4] It is a strong acid but a weaker oxidizing agent, resulting in cleaner reactions with fewer side products.[5] While more expensive than sulfuric acid, its improved performance and easier work-up often justify the cost. The reaction is typically run at a higher temperature, often with a Dean-Stark apparatus to remove the water formed and drive the equilibrium towards the product.[6]

Heterogeneous Solid Acid: The Green Alternative

Amberlyst-15

Amberlyst-15 is a strongly acidic, macroreticular, sulfonic acid-based ion-exchange resin. Its use as a heterogeneous catalyst offers significant advantages in terms of product purification and catalyst reusability. The catalyst is simply filtered off at the end of the reaction.[7] This eliminates the need for aqueous work-up, which is particularly beneficial for large-scale synthesis. Amberlyst-15 often exhibits higher selectivity, minimizing the formation of rearrangement products.[8] The primary drawback is a generally slower reaction rate compared to homogeneous catalysts, necessitating higher temperatures or longer reaction times.

Experimental Workflow with Amberlyst-15:

G Start Start Mix Mix Reactant, Solvent, and Amberlyst-15 Start->Mix Reflux Reflux at 80-120°C Mix->Reflux Monitor Monitor by TLC/GC Reflux->Monitor Filter Filter to remove Amberlyst-15 Monitor->Filter Reaction Complete Wash_Catalyst Wash Catalyst (for reuse) Filter->Wash_Catalyst Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product 3-Ethyl-4-methyldec-4-en-1-ol Purify->Product End End Product->End

Caption: Workflow for Amberlyst-15 catalyzed synthesis.

Lewis Acid: The High-Performance Catalyst

Scandium(III) Triflate (Sc(OTf)₃)

Scandium(III) triflate is a water-stable Lewis acid that has emerged as a highly efficient catalyst for a variety of organic transformations, including alcohol dehydration.[7][9] Its high catalytic activity allows for reactions to be conducted under milder conditions and with lower catalyst loadings. The mechanism is believed to involve coordination of the Lewis acid to the hydroxyl group, enhancing its leaving group ability. Sc(OTf)₃ often provides excellent yields and high selectivity.[10] The primary barrier to its widespread use is its high cost.

Experimental Protocols

General Procedure using p-Toluenesulfonic Acid (p-TsOH)

  • To a solution of 3-Ethyl-4-methyldecan-1,4-diol (1.0 eq) in toluene (5 mL per mmol of substrate) in a round-bottom flask equipped with a Dean-Stark trap and condenser, add p-toluenesulfonic acid monohydrate (0.1 eq).

  • Heat the mixture to reflux (approx. 110°C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-Ethyl-4-methyldec-4-en-1-ol.

General Procedure using Amberlyst-15

  • To a solution of 3-Ethyl-4-methyldecan-1,4-diol (1.0 eq) in a suitable solvent (e.g., toluene or cyclohexane, 5 mL per mmol of substrate), add Amberlyst-15 (20% by weight of the starting alcohol).

  • Heat the mixture to reflux (80-120°C) with vigorous stirring.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the mixture to room temperature and filter to remove the Amberlyst-15 resin.

  • Wash the resin with the reaction solvent, and the combined filtrates are concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • The recovered Amberlyst-15 can be washed with methanol and dried under vacuum for reuse.[11][12]

Safety and Handling

  • Concentrated Sulfuric Acid: Extremely corrosive and a strong oxidizing agent. Causes severe burns upon contact. Reacts violently with water.[6][10][13][14][15] Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • p-Toluenesulfonic Acid Monohydrate: Corrosive and causes skin and eye irritation.[3][4][16][17][18] It is a hygroscopic solid.[3] Handle in a well-ventilated area, wearing appropriate PPE.

  • Amberlyst-15: Generally considered safe to handle, but fine dust can be irritating. Avoid inhalation of dust.

  • Scandium(III) Triflate: Harmful if swallowed and causes skin and eye irritation.[9][19][20] It is hygroscopic.[20] Handle in a well-ventilated area with appropriate PPE.

Conclusion

The choice of an acid catalyst for the synthesis of 3-Ethyl-4-methyldec-4-en-1-ol is a critical decision that balances cost, efficiency, safety, and environmental considerations. For large-scale, cost-sensitive applications where a robust but potentially lower-yielding process is acceptable, sulfuric acid remains a viable option, albeit with significant handling and purification challenges. For general laboratory synthesis, p-toluenesulfonic acid offers a significant improvement in terms of cleanliness and ease of handling, providing good to excellent yields.

For processes where catalyst reusability and simplified work-up are priorities, Amberlyst-15 stands out as an excellent "green" alternative, often providing high selectivity despite potentially longer reaction times. Finally, for syntheses where the highest possible yield and mild reaction conditions are paramount, and cost is a lesser concern, Scandium(III) triflate represents the state-of-the-art, offering superior catalytic efficiency.

Ultimately, the optimal catalyst will depend on the specific requirements of the synthesis, including scale, purity requirements, and available resources. This guide provides the foundational knowledge to make an informed decision and to design a successful and efficient synthesis of 3-Ethyl-4-methyldec-4-en-1-ol.

References

  • Chemguide. (n.d.). Dehydration of alcohols. Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). Scandium Triflate.
  • Integra Chemical Company. (n.d.). p-TOLUENESULFONIC ACID MONOHYDRATE Safety Data Sheet. Retrieved from [Link]

  • Szabo-Scandic. (n.d.). Scandium(III) triflate Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (2005, May 20). Material Safety Data Sheet - p-Toluenesulfonic acid monohydrate. Retrieved from [Link]

  • Standard Operating Procedure. (n.d.). Sulfuric Acid.
  • Ballini, R., Bosica, G., Maggi, R., Mazzacani, A., Righi, P., & Sartori, G. (2001). Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes. Synthesis, 2001(12), 1826–1829.
  • ATSDR - CDC. (n.d.). Sulfur Trioxide & Sulfuric Acid | Public Health Statement. Retrieved from [Link]

  • ResearchGate. (2025, August 6).
  • Chemistry Stack Exchange. (2021, July 7). Advantages of p-toluenesulfonic acid over sulfuric acid in the formation of acetals. Retrieved from [Link]

  • Reddit. (2023, November 13). TsOH vs H2SO4 : r/OrganicChemistry. Retrieved from [Link]

  • RIT Digital Institutional Repository. (1971, January 1). Rearrangement of allylic alcohols. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Scandium(III) trifluoromethanesulfonate. Retrieved from a generic Fisher Scientific MSDS source.
  • Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution. Retrieved from [Link]

  • Wang, P.-F., Wang, H.-L., & Qu, J. (2014). 1,n-Rearrangement of Allylic Alcohols Promoted by Hot Water: Application to the Synthesis of Navenone B, a Polyene Natural Product. The Journal of Organic Chemistry, 79(9), 3955–3962.
  • Wikipedia. (n.d.). Sulfuric acid. Retrieved from [Link]

  • Unacademy. (n.d.). Synthesis of Alkenes From Alcohols. Retrieved from [Link]

  • D'onofrio, F., & Scettri, A. (1985). p-Toluenesulfonic Acid Adsorbed on Silica Gel: An Efficient Dehydrating Agent of Alcohols. Synthesis, 1985(11), 1159-1161.
  • PubChemLite. (n.d.). 3-ethyl-4-methyldec-4-en-1-ol (C13H26O). Retrieved from [Link]

  • ResearchGate. (2019, January 29). How to regenerate Amberlyst15 cation exchange resin?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Novel Oxidative α-Tosyloxylation of Alcohols with Iodosylbenzene and p-Toluenesulfonic Acid and Its Synthetic Use for Direct Preparation of Heteroaromatics. Retrieved from [Link]

  • University of Technology. (n.d.). Experiments of Organic Chemistry. Retrieved from a generic university lab manual source.
  • Google Patents. (n.d.). US20090030239A1 - Regioselective dehydration of terminal alcohols.
  • ResearchGate. (2015, December 8). What can I do to reuse Amberlyst-15 in transesterification process?. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of 3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one by Novel Palladium(II)
  • PubChem - NIH. (n.d.). 3-Ethyl-4-methyldecane | C13H28 | CID 22224294. Retrieved from [Link]

  • Arkivoc. (n.d.). Amberlyst-15 in organic synthesis. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Ethyl-4-methyldec-4-en-1-ol

Comprehensive Safety and Operational Guide for Handling 3-Ethyl-4-methyldec-4-en-1-ol As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with a rigo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 3-Ethyl-4-methyldec-4-en-1-ol

As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with a rigorous, self-validating framework for handling 3-Ethyl-4-methyldec-4-en-1-ol. This guide transcends basic safety data by explaining the mechanistic causality behind every operational choice, ensuring your laboratory maintains the highest standards of scientific integrity and safety.

Chemical Profile & Hazard Causality

3-Ethyl-4-methyldec-4-en-1-ol (Molecular Formula: C13H26O; Monoisotopic Mass: 198.20 Da) is a specialized medium-chain unsaturated aliphatic alcohol[1]. In advanced synthetic applications, it is frequently utilized as a critical intermediate in fragrance chemistry and is typically synthesized via the Claisen or Johnson rearrangement of methyldecenol[2].

Mechanistic Hazard Assessment:

  • Dermal Penetration: Due to its highly lipophilic C13 hydrocarbon tail, this compound can rapidly dissolve epidermal lipids. Standard latex gloves offer zero resistance and will degrade upon contact.

  • Inhalation & Auto-oxidation: While its vapor pressure is relatively low at room temperature, any thermal energy applied during synthesis (e.g., acid-catalyzed Claisen rearrangements) will generate volatile organic compounds (VOCs)[2]. Furthermore, the internal alkene (C=C) is susceptible to auto-oxidation if left exposed to ambient air, potentially forming reactive peroxides over time.

Quantitative PPE Specifications

To establish a self-validating safety barrier, personnel must adhere to the following quantitatively defined Personal Protective Equipment (PPE) standards.

PPE CategoryMaterial / SpecificationMinimum ThicknessBreakthrough TimeScientific Causality / Rationale
Primary Gloves Nitrile Rubber0.11 mm> 480 minutesPrevents permeation of lipophilic aliphatic chains; latex is highly permeable to organic oils.
Secondary Gloves Butyl Rubber0.30 mm> 480 minutesRequired for bulk transfers; offers superior resistance to medium-chain alcohols.
Eye Protection Polycarbonate Splash GogglesN/AN/AProtects against micro-aerosolization during positive-pressure syringe transfers.
Respiratory Fume Hood (100-120 fpm)N/AN/ACaptures VOCs generated during exothermic reactions or thermal heating.
Body Protection Flame-Resistant Lab CoatNomex® or equivalentN/AMitigates fire risk given the compound's inherent combustibility as an organic alcohol.

Operational Plan: Step-by-Step Methodology

Every step in this workflow is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is confirmed.

Step 1: Pre-Operation Validation

  • Action: Activate the chemical fume hood and verify the face velocity is between 100 and 120 feet per minute (fpm).

  • Validation: Check the digital airflow monitor. If unavailable, use a Kimwipe to visually confirm inward directional airflow. Don PPE in the strict order of lab coat, goggles, and nitrile gloves.

Step 2: Material Transfer

  • Action: Utilize exclusively glass or PTFE (Teflon) syringes and pipettes for volumetric transfer over a secondary containment tray.

  • Causality: Polystyrene and standard laboratory plastics will leach plasticizers or physically degrade upon contact with lipophilic alcohols.

  • Validation: Confirm zero droplets exist outside the secondary containment tray post-transfer.

Step 3: Reaction Setup (Synthesis)

  • Action: If utilizing the compound for a Johnson or Claisen rearrangement, ensure the reaction vessel is equipped with a reflux condenser and strictly purged with an inert gas (Nitrogen or Argon)[2].

  • Causality: Inert atmospheres prevent the auto-oxidation of the dec-4-ene double bond, preserving the structural integrity of the intermediate.

Step 4: Post-Operation Decontamination

  • Action: Seal all primary reagent containers with Parafilm. Wipe down the exterior of the reagent bottle and the containment tray with 70% isopropanol, followed by a dry wipe.

G cluster_0 Phase 1: Pre-Operation & PPE cluster_1 Phase 2: Handling & Synthesis cluster_2 Phase 3: Post-Operation A Fume Hood Validation (Face Velocity: 100-120 fpm) B Don Nitrile Gloves (0.11mm) & Splash Goggles A->B C Material Transfer (Glass/PTFE Syringes Only) B->C D Claisen/Johnson Rearrangement (Inert N2/Ar Atmosphere) C->D E Decontamination (70% Isopropanol Wipe) D->E F Disposal (Non-Halogenated Organic Waste) E->F

Caption: Logical workflow for the safe handling and processing of 3-Ethyl-4-methyldec-4-en-1-ol.

Spill Response and Disposal Plan

In the event of a spill, immediate chemical containment is required to prevent environmental contamination and inhalation exposure.

Spill Response Methodology:

  • Isolate: Evacuate personnel from the immediate vicinity and lower the fume hood sash to the minimum functional height to maximize vapor capture.

  • Absorb (Do Not Use Water): As an aliphatic alcohol, 3-Ethyl-4-methyldec-4-en-1-ol is completely insoluble in water[3]. Applying water will only spread the lipophilic film, exponentially increasing the surface area of contamination. Instead, apply a non-combustible, inert absorbent material such as diatomaceous earth or dry sand.

  • Collect: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable polyethylene waste bag.

  • Decontaminate: Wash the spill surface with a surfactant-based laboratory degreaser (e.g., Alconox), followed by a minimal water rinse, to break down and remove the residual lipophilic film.

Disposal Plan:

  • Classification: 3-Ethyl-4-methyldec-4-en-1-ol must be strictly classified as Non-Halogenated Organic Waste .

  • Storage: Store waste in a clearly labeled, high-density polyethylene (HDPE) or glass carboy. Do not mix with strong oxidizing agents (e.g., nitric acid, permanganates) due to the severe risk of exothermic oxidation of the alkene and alcohol functional groups.

  • Validation: Ensure the waste container is kept in a secondary containment bin within a designated, grounded flammable storage cabinet until collection by certified Environmental Health and Safety (EHS) personnel.

References

  • National Center for Biotechnology Information (PubChem). "3-Ethyl-4-methyldec-4-en-1-ol | C26H52O2 | CID 135156611". Available at: [Link]

  • Université du Luxembourg (PubChemLite). "3-ethyl-4-methyldec-4-en-1-ol (C13H26O)". Available at: [Link]

  • Google Patents. "CN110072835A - Fragrance and flavor material".

Sources

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